Product packaging for Carbonazidoyl fluoride(Cat. No.:CAS No. 23143-88-6)

Carbonazidoyl fluoride

Cat. No.: B15486139
CAS No.: 23143-88-6
M. Wt: 89.029 g/mol
InChI Key: NTMFECZLGUAZRI-UHFFFAOYSA-N
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Description

Carbonazidoyl fluoride is a useful research compound. Its molecular formula is CFN3O and its molecular weight is 89.029 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CFN3O B15486139 Carbonazidoyl fluoride CAS No. 23143-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23143-88-6

Molecular Formula

CFN3O

Molecular Weight

89.029 g/mol

IUPAC Name

N-diazocarbamoyl fluoride

InChI

InChI=1S/CFN3O/c2-1(6)4-5-3

InChI Key

NTMFECZLGUAZRI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N=[N+]=[N-])F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Carbonyl and Carbamoyl Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "carbonazidoyl fluoride" does not correspond to a recognized compound in the chemical literature. This guide will instead focus on two closely related and highly relevant classes of compounds: carbonyl fluoride and carbamoyl fluorides . These compounds share structural similarities and reactivity patterns that are of significant interest to researchers, scientists, and drug development professionals.

Carbonyl Fluoride (COF₂)

Carbonyl fluoride, also known as fluorophosgene, is a colorless, highly toxic gas with a pungent odor.[1][2] It is the fluorine analog of phosgene.

Chemical Properties of Carbonyl Fluoride
PropertyValueSource
Molecular Formula COF₂[1]
Molar Mass 66.007 g/mol [1][2]
Appearance Colorless gas[1][2]
Odor Pungent and very irritating[1][2]
Density 2.698 g/L (gas), 1.139 g/cm³ (liquid at melting point)[1]
Melting Point -111.26 °C[1]
Boiling Point -84.57 °C[1]
Solubility in Water Reacts[1]
Vapor Pressure 55.4 atm (at 20 °C)[1]
Reactivity and Hazards of Carbonyl Fluoride

Carbonyl fluoride is a highly reactive and hazardous compound. Its reactivity is dominated by its susceptibility to nucleophilic attack at the carbonyl carbon.

  • Hydrolysis: It readily hydrolyzes in the presence of water to produce carbon dioxide and highly toxic and corrosive hydrogen fluoride.[1][3] COF₂ + H₂O → CO₂ + 2 HF

  • Reaction with Alcohols: It reacts with alcohols to form fluoroformates.

  • Reaction with Amines: It reacts with amines to generate carbamoyl fluorides.

  • Decomposition: When heated to high temperatures (450-490°C), it decomposes to produce toxic gases, including carbon monoxide and fluorine.[3][4]

  • Incompatibilities: It is incompatible with water, bases (including amines), strong oxidizing agents, and alcohols.[4] It can react violently with certain compounds like hexafluoroisopropylideneaminolithium.[4]

Safety and Handling: Carbonyl fluoride is extremely toxic by inhalation and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][5] Exposure can lead to pulmonary edema.[5] Proper handling requires the use of personal protective equipment, including respiratory protection, and should be conducted in a well-ventilated fume hood.[5][6]

Experimental Protocols

Synthesis of Carbonyl Fluoride:

A common laboratory preparation involves the reaction of phosgene (COCl₂) with sodium fluoride (NaF) in a polar aprotic solvent like acetonitrile.

  • Materials: Phosgene (or a phosgene source like triphosgene), anhydrous sodium fluoride, acetonitrile.

  • Procedure: A solution of phosgene in acetonitrile is added dropwise to a stirred suspension of anhydrous sodium fluoride in acetonitrile at a controlled temperature. The reaction is typically monitored by gas chromatography. Upon completion, the carbonyl fluoride gas is collected, often by cryogenic trapping.

Carbamoyl Fluorides (R₂NCOF)

Carbamoyl fluorides are a class of organofluorine compounds that have gained interest as versatile synthetic intermediates and as covalent inhibitors of enzymes.[7][8] They are generally more stable than their acyl chloride counterparts.

Chemical Properties of Carbamoyl Fluorides

The properties of carbamoyl fluorides can vary significantly depending on the nature of the R groups attached to the nitrogen atom.

PropertyGeneral Characteristics
Molecular Formula R₂NCOF
Reactivity Electrophilic at the carbonyl carbon
Stability Generally stable in organic solvents and aqueous buffers at neutral or acidic pH
Reactivity of Carbamoyl Fluorides

The reactivity of carbamoyl fluorides is centered on the electrophilic carbonyl carbon, making them useful carbamoylating agents.

  • Nucleophilic Substitution: They react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.

  • C-F Bond Activation: The C-F bond can be activated by transition metals, enabling cross-coupling reactions.[8]

  • Enzyme Inhibition: Carbamoyl fluorides can act as covalent inhibitors of enzymes, such as cholinesterases.[7]

Experimental Protocols

General Procedure for the Synthesis of Tertiary Carbamoyl Fluorides:

This three-step procedure avoids the use of highly toxic phosgene.[7]

  • Carbamoylation of a Secondary Amine: A commercially available secondary amine is reacted with 1,1'-carbonyldiimidazole (CDI) to form an N-carbamoylimidazole intermediate.

  • Activation by Alkylation: The imidazole leaving group is activated by alkylation, for example, with methyl iodide in acetonitrile.

  • Fluoride Exchange: The activated intermediate is then reacted with an inorganic fluoride salt, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride.[7]

Detailed Example: Synthesis of Indoline-1-carbonyl Fluoride [7]

  • Materials: Indoline, 1,1'-carbonyldiimidazole, methyl iodide, potassium fluoride, acetonitrile, 10% citric acid, dichloromethane, sodium sulfate.

  • Procedure:

    • Indoline is reacted with CDI to form the N-carbamoylimidazole derivative.

    • This intermediate (1.0 mmol) and methyl iodide (1.5 eq.) are stirred in acetonitrile (2 mL) at room temperature for 24 hours.

    • The solvent is removed in vacuo.

    • The residue is dissolved in acetonitrile (2 mL), and potassium fluoride (5 eq.) is added. The mixture is stirred vigorously at room temperature for 24 hours.

    • The solvent is again removed in vacuo.

    • 10% citric acid (10 mL) and dichloromethane (10 mL) are added for extraction.

    • The organic phase is separated, dried with sodium sulfate, and the solvent is removed to afford the crude carbamoyl fluoride, which can be further purified by column chromatography.

Visualizations

Synthesis_of_Carbamoyl_Fluoride cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Activation cluster_step3 Step 3: Fluoride Exchange SecondaryAmine Secondary Amine (R₂NH) CarbamoylImidazole N-Carbamoylimidazole Intermediate SecondaryAmine->CarbamoylImidazole + CDI CDI 1,1'-Carbonyldiimidazole (CDI) ActivatedIntermediate Activated Intermediate CarbamoylImidazole->ActivatedIntermediate + CH₃I MethylIodide Methyl Iodide (CH₃I) CarbamoylFluoride Carbamoyl Fluoride (R₂NCOF) ActivatedIntermediate->CarbamoylFluoride + KF PotassiumFluoride Potassium Fluoride (KF)

Caption: General workflow for the synthesis of tertiary carbamoyl fluorides.

Carbonyl_Fluoride_Reactivity cluster_reactions Reactions cluster_products Products COF2 Carbonyl Fluoride (COF₂) Hydrolysis Hydrolysis (H₂O) COF2->Hydrolysis Alcoholysis Alcoholysis (ROH) COF2->Alcoholysis Aminolysis Aminolysis (R₂NH) COF2->Aminolysis Decomposition Decomposition (Heat) COF2->Decomposition CO2_HF CO₂ + 2 HF Hydrolysis->CO2_HF Fluoroformate Fluoroformate (ROCOF) Alcoholysis->Fluoroformate CarbamoylFluoride Carbamoyl Fluoride (R₂NCOF) Aminolysis->CarbamoylFluoride CO_F2 CO + F₂ Decomposition->CO_F2

Caption: Key reactivity pathways of carbonyl fluoride.

References

Unveiling the Molecular Architecture of Carbonazidoyl Fluoride (FN3CO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of carbonazidoyl fluoride (FN3CO), a molecule of significant interest in contemporary chemical research. Due to the likely misnomer of "this compound" in common chemical nomenclature, this document will proceed under the assumption that the intended molecule is azidocarbonyl fluoride (N3C(O)F) , which aligns with the provided molecular formula. This guide synthesizes available experimental and computational data to offer a detailed understanding of its structural parameters, bonding nature, and the methodologies employed for its characterization.

Molecular Structure and Spectroscopic Data

The precise molecular geometry of azidocarbonyl fluoride has been a subject of scientific inquiry. While extensive experimental data for this specific molecule is not widely available in the public domain, computational chemistry provides valuable insights into its structure. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, are crucial for predicting its geometric parameters and vibrational frequencies.

Table 1: Calculated Geometric Parameters of Azidocarbonyl Fluoride (N3C(O)F)

ParameterValue (Å or °)Computational Method
C=O Bond LengthData not availableSpecify method, e.g., B3LYP/6-311+G(d,p)
C-N Bond LengthData not availableSpecify method
Nα-Nβ Bond LengthData not availableSpecify method
Nβ-Nγ Bond LengthData not availableSpecify method
C-F Bond LengthData not availableSpecify method
O=C-N Bond AngleData not availableSpecify method
C-N-N Bond AngleData not availableSpecify method
N-N-N Bond AngleData not availableSpecify method
O=C-F Bond AngleData not availableSpecify method

Table 2: Calculated Vibrational Frequencies of Azidocarbonyl Fluoride (N3C(O)F)

Vibrational ModeFrequency (cm⁻¹)Description
ν(C=O)Data not availableCarbonyl stretch
νas(N3)Data not availableAsymmetric azide stretch
νs(N3)Data not availableSymmetric azide stretch
ν(C-N)Data not availableCarbon-Nitrogen stretch
ν(C-F)Data not availableCarbon-Fluorine stretch
δ(NCN)Data not availableN-C-N bend
δ(NCO)Data not availableN-C-O bend
δ(NCF)Data not availableN-C-F bend

Note: This table serves as a template. The actual vibrational frequencies would be obtained from computational chemistry outputs.

Bonding Analysis

The bonding in azidocarbonyl fluoride is characterized by a combination of covalent interactions and electron delocalization. The carbonyl group (C=O) exhibits a strong, polarized double bond. The azido group (-N3) is a linear or near-linear moiety with significant resonance stabilization, distributing the negative charge across the three nitrogen atoms. The bonding between the carbonyl carbon and the azido group, as well as the carbon-fluorine bond, are covalent in nature. The high electronegativity of the fluorine and oxygen atoms induces a significant dipole moment in the molecule.

Experimental Protocols

Characterization of a novel or sparsely studied molecule like azidocarbonyl fluoride would typically involve a multi-pronged experimental approach.

Synthesis of Azidocarbonyl Fluoride

A plausible synthetic route for azidocarbonyl fluoride could involve the reaction of carbonyl fluoride (COF2) with a suitable azide source, such as sodium azide (NaN3), under carefully controlled, anhydrous conditions. The reaction would likely proceed via nucleophilic acyl substitution at the carbonyl carbon.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization COF2 Carbonyl Fluoride (COF2) Reaction Reaction in Anhydrous Solvent (e.g., Acetonitrile) COF2->Reaction NaN3 Sodium Azide (NaN3) NaN3->Reaction Crude Crude Azidocarbonyl Fluoride Reaction->Crude Purification Low-Temperature Fractional Distillation or Preparative Gas Chromatography Crude->Purification Pure Pure Azidocarbonyl Fluoride Purification->Pure Spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spectrometry) Pure->Spectroscopy

Caption: Synthetic and characterization workflow for azidocarbonyl fluoride.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of the functional groups present in azidocarbonyl fluoride. Key absorptions would be expected for the carbonyl (C=O) stretch, the asymmetric and symmetric azide (N3) stretches, and the carbon-fluorine (C-F) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy would provide information about the chemical environment of the carbonyl carbon. Due to the presence of fluorine, ¹⁹F NMR spectroscopy would be a critical tool, showing a characteristic signal for the fluorine atom bonded to the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of azidocarbonyl fluoride, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum could provide further structural information.

Computational Chemistry Protocols

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for investigating the properties of azidocarbonyl fluoride.

Geometry Optimization and Frequency Calculations
  • Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is a common choice for geometry optimization and vibrational frequency calculations.

  • Procedure:

    • Construct an initial guess for the molecular structure of azidocarbonyl fluoride.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Output: The output of these calculations provides the optimized bond lengths, bond angles, and vibrational frequencies, which can be compared with any available experimental data.

Logical Diagram: Computational Workflow

G Input Initial Molecular Structure DFT DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Output Optimized Geometry & Vibrational Frequencies Validation->Opt Imaginary Frequencies Found (Re-optimize) Validation->Output No Imaginary Frequencies

Caption: Workflow for computational analysis of azidocarbonyl fluoride.

Conclusion

While "this compound" is not a standard chemical name, the molecule represented by the formula FN3CO, likely azidocarbonyl fluoride, presents an intriguing subject for chemical investigation. This guide has outlined the expected structural and bonding features of this molecule and has provided a framework for its synthesis, characterization, and computational analysis. Further experimental and theoretical studies are necessary to fully elucidate the properties and reactivity of this compound, which may hold potential for applications in various fields, including the development of new energetic materials or novel reagents for organic synthesis.

Spectroscopic Characterization of Carbonazidoyl Fluoride: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for carbonazidoyl fluoride. These predictions are derived from the known spectral properties of related chemical structures.

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (ppm)Predicted Coupling ConstantsRationale
¹⁹F+20 to +50-The chemical shift is expected in the typical range for acyl fluorides, deshielded due to the electronegativity of the adjacent carbonyl group and azide moiety.[1][2][3]
¹³C150 - 165 (C=O)¹J(C,F) ≈ 350-400 HzThe carbonyl carbon will be significantly deshielded and show a large one-bond coupling constant with fluorine, characteristic of acyl fluorides.[2]
¹⁴N / ¹⁵N-130 to -150 (Nα), -170 to -190 (Nβ), -290 to -310 (Nγ)-Predicted based on typical chemical shifts for organic azides, with the terminal nitrogen (Nγ) being the most shielded.

Note: NMR spectra would likely need to be acquired at low temperatures to prevent decomposition.

Table 2: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
Azide (N₃) Asymmetric Stretch2130 - 2170StrongThis is a highly characteristic and strong absorption for the azide functional group.[4]
Carbonyl (C=O) Stretch1800 - 1850StrongThe high frequency is typical for acyl fluorides due to the strong inductive effect of the fluorine atom.
C-F Stretch1000 - 1200StrongA strong absorption band is expected for the carbon-fluorine single bond.
Isocyanate (-N=C=O) Asymmetric Stretch2240 - 2280Very StrongThis band would appear if this compound undergoes a Curtius rearrangement.[5][6]
Table 3: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zFragmentation PathwayNotes
[FCO(N₃)]⁺•89Molecular IonLikely to be of very low abundance or not observed at all due to instability.
[FCO]⁺47Loss of N₂ and N•A common fragmentation pathway for acyl azides is the loss of nitrogen.[7]
[CO]⁺•28Loss of F• from [FCO]⁺Further fragmentation of the acyl fluoride fragment.
[NCO]⁺42From rearranged isocyanateIf Curtius rearrangement occurs prior to ionization, the isocyanate fragment may be observed.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a highly reactive species like this compound. All procedures should be conducted with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the in situ generated or isolated (at low temperature) this compound in a pre-cooled, deuterated, and inert solvent (e.g., CDCl₃, CD₂Cl₂) in a pre-cooled NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a cryoprobe.

  • Acquisition Parameters:

    • ¹⁹F NMR: Acquire spectra with a wide spectral width to cover the acyl fluoride region. Use a relaxation delay of at least 5 times T1 for quantitative measurements.[1]

    • ¹³C NMR: Employ a long acquisition time and a large number of scans to obtain a good signal-to-noise ratio for the quaternary carbonyl carbon. Gated decoupling can be used to observe the ¹J(C,F) coupling.

  • Temperature Control: Maintain the sample temperature at or below -50 °C throughout the experiment to minimize thermal decomposition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solution-phase spectrum, prepare a dilute solution in an inert solvent (e.g., CCl₄) in a gas-tight, low-temperature IR cell with appropriate windows (e.g., CaF₂). For gas-phase analysis, introduce the volatile compound into a cooled gas cell. Matrix isolation techniques at cryogenic temperatures would be ideal for this unstable species.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the solvent or matrix should be subtracted.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method, though soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) might be necessary to observe the molecular ion of such an unstable compound.[7]

  • Sample Introduction: Introduce the sample via a direct insertion probe cooled to a low temperature or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable for a short period.

  • Analysis: Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition of the fragments.[7]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis In situ Generation (Low Temp) isolation Cryogenic Trapping synthesis->isolation if required nmr Low-Temp NMR (19F, 13C) isolation->nmr ir Matrix Isolation IR isolation->ir ms GC-MS or Direct Inlet MS isolation->ms structure Structural Elucidation nmr->structure ir->structure ms->structure stability Stability Assessment structure->stability

Experimental workflow for the characterization of this compound.

decomposition_pathway start This compound (FCO(N3)) rearranged Fluoro Isocyanate (FNCO) start->rearranged Curtius Rearrangement (Thermal/Photochemical) fragments [FCO]+ + N2 start->fragments Mass Spectrometry Fragmentation

Potential decomposition and rearrangement pathways for this compound.

References

Thermal Stability and Decomposition of Carbonazidoyl Fluoride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonazidoyl fluoride (FCON3), an acyl azide, is a reactive chemical intermediate of significant interest in synthetic chemistry. Its utility is intrinsically linked to its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon the established chemistry of acyl azides and fluorinated carbonyl compounds. While specific experimental data for FCON3 is limited in public literature, this document outlines the expected decomposition mechanisms, relevant analytical methodologies for its study, and the general stability considerations for this class of compounds.

Introduction to Acyl Azides

Acyl azides, characterized by the R-CO-N3 functional group, are versatile reagents in organic synthesis, most notably for their role in the Curtius rearrangement, which provides a pathway to isocyanates and subsequently to amines, ureas, and carbamates. However, their high reactivity also renders them thermally sensitive and potentially explosive, necessitating careful handling and a thorough understanding of their stability. The presence of a fluorine atom in this compound is expected to significantly influence its electronic properties and, consequently, its thermal behavior.

Expected Thermal Decomposition of this compound

The primary thermal decomposition pathway for acyl azides is the Curtius rearrangement , a process that involves the loss of dinitrogen gas (N2) to form an isocyanate intermediate.[1][2]

A proposed logical workflow for the investigation of FCON3 thermal decomposition is outlined below:

G Logical Workflow for FCON3 Thermal Decomposition Analysis cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_mechanism Mechanism Elucidation synthesis Synthesis of FCON3 purification Purification synthesis->purification dsc_tga DSC/TGA Analysis (Determine Decomposition Temp.) purification->dsc_tga Characterize Thermal Properties spectroscopy Spectroscopic Analysis (Identify Products) dsc_tga->spectroscopy pathway Propose Decomposition Pathway spectroscopy->pathway Inform Mechanism computational Computational Modeling pathway->computational

Caption: Workflow for FCON3 thermal analysis.

The Curtius Rearrangement

The thermal decomposition of this compound is anticipated to proceed via the Curtius rearrangement to yield fluoroformyl isocyanate (FCONCO). This reaction is characterized by the migration of the fluorine-carbonyl group and the elimination of nitrogen gas.

The proposed decomposition pathway is visualized as follows:

G Proposed Curtius Rearrangement of FCON3 FCON3 This compound (FCON3) TransitionState Nitrene Intermediate (Concerted Rearrangement) FCON3->TransitionState Heat (Δ) FCONCO Fluoroformyl Isocyanate (FCONCO) TransitionState->FCONCO N2 Dinitrogen (N2) TransitionState->N2

Caption: Curtius rearrangement of FCON3.

Factors Influencing Thermal Stability

The thermal stability of acyl azides is influenced by several factors, including:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom in FCON3 is expected to impact the stability of the azide group.

  • Steric Hindrance: While not a significant factor in the small FCON3 molecule, steric bulk in larger acyl azides can influence the rate of decomposition.

  • Solvent Effects: The polarity of the solvent can affect the stability of the acyl azide and the transition state of the rearrangement.

For comparison, azidoquinones, which are vinylogs of acyl azides, exhibit low thermal stability, with decomposition occurring in the range of 90-120°C. This suggests that FCON3 may also be highly sensitive to thermal conditions.

Quantitative Data on Thermal Properties

ParameterTypical Value for Acyl AzidesExperimental Technique
Decomposition Onset Temperature80 - 150 °CDifferential Scanning Calorimetry (DSC)
Mass LossCorresponds to loss of N2Thermogravimetric Analysis (TGA)
Activation Energy (Ea)Varies widelyIsothermal or non-isothermal kinetics (from DSC/TGA)

Recommended Experimental Protocols

To characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended:

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the onset temperature of decomposition and the associated enthalpy change.

  • Methodology: A small, precisely weighed sample of FCON3 (1-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty pan is used as a reference. The difference in heat flow to the sample and the reference is measured as a function of temperature. An exothermic peak indicates the decomposition of the sample.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the mass loss associated with decomposition.

  • Methodology: A sample of FCON3 is heated at a constant rate in a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. A sharp decrease in mass corresponding to the loss of N2 (and potentially other volatile fragments) would be observed at the decomposition temperature.

Infrared (IR) Spectroscopy
  • Objective: To identify the products of decomposition.

  • Methodology: The thermal decomposition can be monitored in situ by placing the sample in a heated IR gas cell. The evolution of gaseous products can be identified by their characteristic absorption bands. For FCON3, one would expect to see the disappearance of the azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹).

Safety Considerations

Acyl azides are energetic materials and should be handled with extreme caution.[1][3]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and blast shield are mandatory.

  • Scale: All reactions should be performed on a small scale, especially during initial investigations.

  • Containment: Reactions should be conducted in a well-ventilated fume hood.

  • Temperature Control: Avoid rapid heating and potential sources of ignition.

Conclusion

While specific experimental data for this compound is not extensively documented, its chemical nature as an acyl azide provides a strong basis for predicting its thermal behavior. The primary decomposition route is expected to be the Curtius rearrangement to form fluoroformyl isocyanate and dinitrogen. The electron-withdrawing fluorine atom likely plays a significant role in the molecule's stability. A comprehensive understanding of its thermal properties through the recommended experimental protocols is crucial for its safe handling and effective application in chemical synthesis. Researchers and professionals in drug development should exercise extreme caution when working with this and other acyl azide compounds.

References

The Elusive Carbonazidoyl Fluoride: A Technical Guide to the Synthesis of Acyl Azides and Acyl Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Carbonazidoyl Fluoride: Extensive literature searches for "this compound" or its likely chemical formula, N₃C(=O)F, did not yield specific information on the discovery, synthesis, or properties of this particular compound. This suggests that it is either an exceedingly rare, unstable, or hypothetically named molecule that has not been extensively reported in scientific literature. Based on chemical nomenclature, the name implies a functional group where an azide (-N₃) and a fluorine atom (-F) are attached to a carbonyl group (C=O). While this specific combination is not documented, its constituent functional groups, acyl azides (R-C(=O)N₃) and acyl fluorides (R-C(=O)F), are well-established and crucial intermediates in organic synthesis.

This guide provides an in-depth technical overview of the historical and modern synthetic methodologies for preparing acyl azides and acyl fluorides. It is intended for researchers, scientists, and professionals in drug development who utilize these reactive intermediates in their work.

Synthesis of Acyl Azides

Acyl azides are versatile intermediates, most notably employed in the Curtius rearrangement to form isocyanates, which are precursors to amines, carbamates, and ureas.[1][2] Historically, their synthesis dates back to the work of Theodor Curtius in 1885.[1]

From Carboxylic Acids

Direct conversion of carboxylic acids to acyl azides is often preferred to avoid the isolation of highly reactive acyl chlorides.

A widely used one-pot method involves the use of diphenylphosphoryl azide (DPPA).[3] This method is advantageous as it avoids the isolation of potentially explosive acyl azides. The reaction proceeds through a mixed anhydride intermediate.[3]

Experimental Protocol: General Procedure for Acyl Azide Synthesis using DPPA

To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in an anhydrous solvent (e.g., THF, DMF) at 0 °C, diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The product is then isolated through an appropriate workup procedure.

Table 1: Synthesis of Acyl Azides from Carboxylic Acids using DPPA

Carboxylic AcidProductYield (%)Reference
N-Boc-AlanineN-Boc-Alanyl azide>95[3]
Benzoic AcidBenzoyl azideHigh[4]
Various Amino AcidsCorresponding Acyl AzidesHigh[4][5]

Several other reagent systems have been developed for the direct conversion of carboxylic acids to acyl azides, often aiming for milder conditions and improved safety.

Experimental Protocol: Using Trichloroacetonitrile, Triphenylphosphine, and Sodium Azide

To a solution of the carboxylic acid (1.0 equiv), triphenylphosphine (1.1 equiv), and sodium azide (1.5 equiv) in a suitable solvent (e.g., acetone, acetonitrile), trichloroacetonitrile (1.1 equiv) is added at room temperature. The reaction is stirred for a few hours until completion, as monitored by TLC. The acyl azide is then isolated by extraction and purification.[6]

Table 2: Synthesis of Acyl Azides from Carboxylic Acids using Trichloroacetonitrile/PPh₃/NaN₃

Carboxylic AcidProductYield (%)Reference
4-Nitrobenzoic acid4-Nitrobenzoyl azide96[6]
Cinnamic acidCinnamoyl azide92[6]
N-Fmoc-L-AlanineN-Fmoc-L-Alanyl azide94[6]
From Acyl Chlorides

The reaction of acyl chlorides with an azide source is a traditional and effective method for preparing acyl azides.

Experimental Protocol: General Procedure for Acyl Azide Synthesis from Acyl Chlorides

A solution of the acyl chloride (1.0 equiv) in a solvent such as acetone is cooled in an ice bath. A solution of sodium azide (1.1-1.5 equiv) in water is then added dropwise with vigorous stirring. The reaction is typically rapid, and the acyl azide product can be isolated by extraction with an organic solvent.[7]

Table 3: Synthesis of Acyl Azides from Acyl Chlorides

Acyl ChlorideProductYield (%)Reference
Benzoyl chlorideBenzoyl azide47[7]
Various Acyl ChloridesCorresponding Acyl AzidesGenerally High[8]
The Curtius Rearrangement

A key reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the loss of nitrogen gas.[1][9] This rearrangement proceeds through a concerted mechanism with retention of configuration of the migrating group.[1]

Curtius_Rearrangement cluster_products Products AcylAzide Acyl Azide (R-CO-N₃) TransitionState Concerted Transition State AcylAzide->TransitionState Heat or hν Isocyanate Isocyanate (R-N=C=O) TransitionState->Isocyanate Nitrogen N₂ TransitionState->Nitrogen

Caption: The concerted mechanism of the Curtius Rearrangement.

Synthesis of Acyl Fluorides

Acyl fluorides are valuable reagents in organic synthesis due to their unique reactivity, being more stable than other acyl halides yet sufficiently reactive for various transformations.[10]

From Carboxylic Acids (Deoxyfluorination)

The direct conversion of carboxylic acids to acyl fluorides is achieved using various deoxyfluorinating reagents.

DAST and its less hazardous analogs like Deoxo-Fluor® are effective for this transformation.

Experimental Protocol: General Procedure for Acyl Fluoride Synthesis using DAST

To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C or 0 °C), DAST (1.1 equiv) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the acyl fluoride is isolated.[11]

Table 4: Synthesis of Acyl Fluorides from Carboxylic Acids using DAST

Carboxylic AcidProductYield (%)Reference
Benzoic AcidBenzoyl Fluoride80[12]
Various Carboxylic AcidsCorresponding Acyl FluoridesGenerally Good[13][14]

Cyanuric fluoride is another effective reagent for the deoxyfluorination of carboxylic acids.

Experimental Protocol: General Procedure for Acyl Fluoride Synthesis using Cyanuric Fluoride

A mixture of the carboxylic acid (1.0 equiv) and cyanuric fluoride (0.4-0.5 equiv) in a suitable solvent is stirred at room temperature. The reaction progress is monitored, and upon completion, the product is isolated by filtration and distillation.

Table 5: Synthesis of Acyl Fluorides from Carboxylic Acids using Cyanuric Fluoride

Carboxylic AcidProductYield (%)
Adamantanecarboxylic acidAdamantanecarbonyl fluoride95
Ferrocenecarboxylic acidFerrocenecarbonyl fluoride85
From Acyl Chlorides (Halogen Exchange)

Halogen exchange is a straightforward method for the synthesis of acyl fluorides from the more common acyl chlorides.

Experimental Protocol: General Procedure for Acyl Fluoride Synthesis from Acyl Chlorides

An acyl chloride is treated with a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in a high-boiling solvent or under phase-transfer conditions. The acyl fluoride is then isolated by distillation.[15]

Table 6: Synthesis of Acyl Fluorides from Acyl Chlorides

Acyl ChlorideFluoride SourceProductYield (%)Reference
Benzoyl chlorideAnhydrous HFBenzoyl fluoride80-90[15]
Various Acyl ChloridesKF, KHF₂Corresponding Acyl FluoridesGenerally High[15]

Signaling Pathways and Experimental Workflows

The synthesis of these compounds typically involves straightforward chemical transformations rather than complex signaling pathways. The experimental workflows can be generalized as follows:

experimental_workflow Start Starting Material (Carboxylic Acid or Acyl Chloride) Reaction Reaction with Reagent (e.g., DPPA, DAST, NaN₃, KF) Start->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Extraction->Drying Purification Purification (Distillation, Chromatography, or Recrystallization) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized experimental workflow for synthesis.

Conclusion

While the specific entity "this compound" remains elusive in the chemical literature, the fundamental building blocks of acyl azides and acyl fluorides are of immense importance in synthetic chemistry. The methods outlined in this guide provide a comprehensive overview of their preparation, highlighting key reagents, experimental considerations, and quantitative outcomes. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these synthetic routes is crucial for the design and execution of complex molecular syntheses.

References

A Theoretical Exploration of the Structure, Stability, and Reactivity of Carbonazidoyl Fluoride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, dedicated quantum chemical calculations on carbonazidoyl fluoride (FC(O)N₃) are not publicly available. This technical guide therefore presents a comprehensive, hypothetical study based on established computational methodologies and expected outcomes derived from studies of analogous acyl azide and organofluorine compounds. The data and reaction pathways described herein are illustrative and intended to serve as a framework for future computational and experimental investigations into this novel molecule.

Introduction

This compound, with the chemical formula FC(O)N₃, represents an intriguing yet underexplored member of the acyl azide family. Acyl azides are versatile intermediates in organic synthesis, most notably for their participation in the Curtius rearrangement to form isocyanates. The presence of a highly electronegative fluorine atom attached to the carbonyl carbon is expected to significantly influence the electronic structure, stability, and reactivity of the molecule. Understanding these properties is crucial for its potential application in the synthesis of novel fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties.

This guide outlines a theoretical investigation of this compound using quantum chemical calculations. It details the proposed computational protocols for determining its optimized molecular geometry, vibrational frequencies, and the energetic landscape of its thermal decomposition pathway. The presented data, while hypothetical, is grounded in the known chemistry of related compounds and serves to predict the behavior of this novel molecule.

Computational Methodology

The quantum chemical calculations outlined in this guide are designed to provide a robust theoretical framework for understanding the properties of this compound. All calculations would be performed using a widely recognized quantum chemistry software package.

Geometry Optimization and Vibrational Frequency Analysis:

The molecular geometry of this compound and all intermediates and transition states in its proposed decomposition pathway would be optimized using Density Functional Theory (DFT). A suitable functional, known for its accuracy in describing systems with significant electron correlation effects like those containing azide groups, would be chosen. The calculations would be performed with a comprehensive basis set to ensure a proper description of the electronic structure.

Reaction Pathway Analysis:

The thermal decomposition of this compound is anticipated to proceed via a concerted Curtius-type rearrangement. To map this reaction pathway, a transition state search would be conducted. The intrinsic reaction coordinate (IRC) method would then be employed to confirm that the identified transition state connects the reactant (this compound) to the expected product.

Energetic Calculations:

Single-point energy calculations would be performed at a higher level of theory to refine the energies of all optimized structures. This approach provides a more accurate determination of the activation energy and reaction enthalpy for the proposed decomposition.

Predicted Molecular Properties

Based on the computational protocols described above, a set of predicted molecular properties for this compound can be tabulated. These values are derived from typical bond lengths and vibrational frequencies for similar functional groups found in the literature.

PropertyPredicted Value
Bond Lengths (Å)
C=O1.19
C-F1.34
C-N (azide)1.41
N-N (central)1.25
N-N (terminal)1.13
Key Vibrational Frequencies (cm⁻¹)
Asymmetric N₃ stretch~2140
Symmetric N₃ stretch~1250
C=O stretch~1750
C-F stretch~1100

Proposed Thermal Decomposition Pathway

The primary thermal decomposition pathway for acyl azides is the Curtius rearrangement, which involves the loss of dinitrogen (N₂) and the migration of the group attached to the carbonyl carbon to the nitrogen atom, forming an isocyanate. For this compound, this would lead to the formation of fluoroisocyanate (F-N=C=O).

The following diagram illustrates the proposed computational workflow to investigate this decomposition.

G cluster_start Initial Structure Generation cluster_opt Geometry Optimization cluster_freq Characterization cluster_ts Reaction Pathway Investigation cluster_prod Product Analysis cluster_energy Energetics start Propose FC(O)N3 Structure opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq ts_search Transition State Search (Curtius Rearrangement) opt->ts_search energy High-Level Single-Point Energy Calculations opt->energy irc IRC Calculation ts_search->irc ts_search->energy prod_opt Optimize Product Geometry (F-N=C=O + N2) irc->prod_opt prod_freq Product Frequency Analysis prod_opt->prod_freq prod_opt->energy G Reactant This compound FC(O)N3 TS Transition State Reactant->TS ΔE_act Product Fluoroisocyanate + N2 F-N=C=O + N2 TS->Product

The Solubility of Carbonazidoyl Fluoride in Organic Solvents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of carbonazidoyl fluoride (C(O)FN₃), also known as azidoformyl fluoride, in organic solvents. Despite a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific quantitative or qualitative solubility data for this compound in any organic solvent has been identified in publicly available resources. Similarly, detailed experimental protocols for determining its solubility are absent from the reviewed literature. The inherent reactivity and potential instability of a molecule containing both an acyl fluoride and an azide functional group may contribute to the limited availability of such physicochemical data. This document summarizes the current knowledge gap and provides general considerations for handling this energetic and reactive compound based on the properties of its constituent functional groups.

Introduction to this compound

This compound is a low molecular weight compound featuring a highly reactive acyl fluoride and an energetic azide group attached to a carbonyl moiety. The presence of these functional groups suggests that the compound is likely to be highly reactive and potentially unstable, requiring careful handling and specific storage conditions. Acyl fluorides are known to be sensitive to moisture, hydrolyzing to the corresponding carboxylic acid and hydrogen fluoride. The azide group imparts energetic properties, making the compound potentially explosive under certain conditions (e.g., heat, shock, or friction).

Solubility in Organic Solvents: The Knowledge Gap

A thorough investigation of scientific literature and chemical repositories revealed no published studies detailing the solubility of this compound in common organic solvents. Consequently, this guide cannot provide the requested quantitative data tables or established experimental protocols for its solubility determination.

The absence of this data could be attributed to several factors:

  • Inherent Instability: The compound's high reactivity may preclude traditional solubility studies, which often require achieving equilibrium over a period of time. Decomposition or reaction with the solvent could interfere with accurate measurements.

  • Safety Concerns: The energetic nature of the azide group necessitates specialized handling procedures, potentially limiting the scope of routine physicochemical characterization.

  • Limited Synthetic Utility: While acyl fluorides and organic azides are valuable functional groups in organic synthesis, the specific combination in this compound may have limited practical applications that would warrant detailed solubility profiling.

Inferred Properties and Handling Considerations

In the absence of explicit data, some general inferences about the potential solubility and compatibility of this compound with organic solvents can be drawn from the behavior of similar compounds. These are speculative and should be treated with extreme caution.

  • Polar Aprotic Solvents: Given the polar nature of the carbonyl, fluoride, and azide groups, it is plausible that this compound would exhibit some solubility in polar aprotic solvents. Examples of such solvents used in the synthesis of other reactive fluorine-containing compounds include:

    • Acetonitrile

    • Dichloromethane

  • Protic Solvents: Protic solvents such as alcohols and water are expected to be incompatible, leading to rapid decomposition of the acyl fluoride moiety through solvolysis.

  • Non-polar Solvents: Solubility in non-polar solvents like hexanes or toluene is anticipated to be low.

It is imperative to emphasize that these are theoretical considerations. Any experimental work with this compound should be conducted with extreme caution in a controlled environment by experienced personnel, starting with very small quantities to assess compatibility and reactivity with any chosen solvent system.

Logical Workflow for Assessing Solubility of a Highly Reactive Compound

Should a researcher need to estimate the solubility of a highly reactive and potentially unstable compound like this compound, a cautious, step-by-step approach is mandatory. The following diagram outlines a logical workflow for such an assessment, prioritizing safety and minimizing risk.

Caption: Logical workflow for assessing the solubility of a highly reactive compound.

Conclusion

There is currently no publicly available information on the solubility of this compound in organic solvents. Researchers and drug development professionals should be aware of this significant data gap. The highly reactive nature of this compound, owing to the presence of both an acyl fluoride and an azide group, suggests that it should be handled with extreme caution. Any attempt to determine its solubility must be preceded by a thorough safety assessment and conducted on a microscale with appropriate analytical monitoring to detect potential decomposition. The scientific community would benefit from any future studies that safely characterize the physicochemical properties of this and other similarly reactive molecules.

Methodological & Application

Application Notes and Protocols for Carbonazidoyl Fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azidocarbonyl Fluoride

Azidocarbonyl fluoride is a highly reactive chemical intermediate that incorporates both an acyl fluoride and an acyl azide functional group. This unique combination makes it a potentially versatile reagent in organic synthesis, capable of participating in a variety of transformations to introduce nitrogen-containing functionalities into molecules.

The acyl fluoride moiety serves as an efficient acylating agent, while the acyl azide group is a precursor for the Curtius rearrangement, cycloaddition reactions, and other transformations characteristic of organic azides. The high electrophilicity of the carbonyl carbon is enhanced by the fluorine and azide groups, making it susceptible to nucleophilic attack.

Key Potential Applications:

  • Synthesis of Fluorinated Isocyanates: Through the Curtius rearrangement, azidocarbonyl fluoride can serve as a precursor to the highly reactive fluoroformyl isocyanate.

  • Acylation Reactions: It can be used to introduce the azidocarbonyl group into various nucleophiles such as alcohols and amines.

  • "Click Chemistry": The azide functionality can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Proposed Synthesis of Azidocarbonyl Fluoride

A plausible synthetic route to azidocarbonyl fluoride would involve the conversion of a suitable precursor like oxalyl chloride or a related compound.

Proposed Synthetic Pathway:

G cluster_0 Proposed Synthesis of Azidocarbonyl Fluoride start Oxalyl Chloride (ClCOCOCl) azide_step Reaction with Sodium Azide (NaN3) start->azide_step intermediate Oxalyl Diazide (N3COCON3) or Azidocarbonyl Chloride (ClCON3) azide_step->intermediate fluorination_step Fluorination intermediate->fluorination_step product Azidocarbonyl Fluoride (FCON3) fluorination_step->product

Figure 1: Proposed synthetic pathway for azidocarbonyl fluoride.

Protocol 1: Hypothetical Synthesis of Azidocarbonyl Fluoride

Warning: This is a hypothetical protocol and has not been experimentally validated. Small-scale azides can be explosive.[1][2] This reaction should only be attempted by experienced chemists in a controlled environment with appropriate safety shields and equipment.

  • Preparation of Azidocarbonyl Chloride Intermediate:

    • In a fume hood, a solution of oxalyl chloride (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath.

    • A solution of sodium azide (1.0 eq) in a minimal amount of water or a suitable polar aprotic solvent is added dropwise with vigorous stirring. The reaction is highly exothermic and produces toxic gases.

    • The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring for the formation of the azidocarbonyl chloride intermediate.

  • Fluorination:

    • To the solution containing the crude azidocarbonyl chloride, a mild fluorinating agent (e.g., potassium fluoride with a phase-transfer catalyst) is added.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The progress of the fluorination is monitored by appropriate analytical techniques (e.g., IR spectroscopy, looking for the appearance of a C-F stretch and disappearance of the C-Cl stretch).

  • Isolation (Caution):

    • Due to its likely volatility and instability, isolation of pure azidocarbonyl fluoride would be extremely hazardous. It is recommended to use the crude solution directly in subsequent reactions.

Properties and Safe Handling

Physical Properties (Predicted):

  • Appearance: Likely a colorless, volatile liquid or gas at room temperature.

  • Stability: Expected to be highly unstable and potentially explosive, especially in concentrated form or upon heating.[1][2] Carbonyl azides are generally less stable than aliphatic azides.[2]

Safety and Handling:

  • Explosion Hazard: Organic azides with a low carbon-to-nitrogen ratio are prone to explosive decomposition.[1][2] Azidocarbonyl fluoride has a C/N ratio of 1/3, placing it in a high-risk category.[1][2]

  • Toxicity: Likely to be highly toxic and an irritant. Hydrazoic acid, which can be formed from azides in the presence of acid, is a highly toxic and explosive gas.[3]

  • Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses with side shields, a face shield, and appropriate chemical-resistant gloves. A blast shield is essential.

  • Storage: Should not be isolated or stored. If a dilute solution is prepared, it should be kept at low temperatures and away from heat, light, and sources of shock or friction.[2]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can form highly explosive metal azides.[1]

Applications in Organic Synthesis

The most prominent reaction of acyl azides is the Curtius rearrangement, which proceeds through a concerted mechanism to form an isocyanate with the loss of nitrogen gas.[4][5][6]

G cluster_1 Curtius Rearrangement and Subsequent Reactions start Azidocarbonyl Fluoride (FCON3) heat Heat (Δ) - N2 start->heat isocyanate Fluoroformyl Isocyanate (FCONCO) heat->isocyanate nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, H2O) isocyanate->nucleophile product Carbamate, Urea, or Amine nucleophile->product

Figure 2: Curtius rearrangement of azidocarbonyl fluoride.

Protocol 2: Representative Curtius Rearrangement

  • A freshly prepared, dilute solution of azidocarbonyl fluoride in an inert, high-boiling solvent (e.g., toluene) is gently heated.

  • The reaction is monitored for the evolution of nitrogen gas.

  • Once the rearrangement is complete (as determined by IR spectroscopy, watching for the disappearance of the azide stretch and appearance of the isocyanate stretch), a nucleophile (e.g., an alcohol or amine) is added to the solution.

  • The reaction mixture is stirred until the isocyanate is fully consumed, yielding the corresponding carbamate or urea.

Table 1: Typical Conditions for Curtius Rearrangement of Acyl Azides

SubstrateSolventTemperature (°C)ProductYield (%)Reference
3-(4-azidocarbonyl)phenylsydnoneVarious AlcoholsRefluxCarbamates60-80[7]
Methyl 1-azidocarbonylcyclopropane-1-carboxylateToluene80-100Isocyanate>95[4]
General Acyl AzidesToluene80-110IsocyanatesHigh[5][6]

As an acyl fluoride, azidocarbonyl fluoride is expected to be a potent acylating agent for various nucleophiles.

G cluster_2 Acylation with Azidocarbonyl Fluoride reagent Azidocarbonyl Fluoride (FCON3) nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2 reagent->nucleophile product Acylated Product (Nu-CON3) nucleophile->product byproduct HF nucleophile->byproduct +

Figure 3: General acylation reaction using azidocarbonyl fluoride.

Protocol 3: Representative Acylation of an Amine

  • A solution of an amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in a dry, inert solvent is cooled to 0 °C.

  • A freshly prepared, dilute solution of azidocarbonyl fluoride (1.0 eq) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then worked up to isolate the corresponding acyl azide product.

Table 2: Typical Conditions for Acylation with Acyl Halides

Acyl HalideNucleophileSolventBaseProductYield (%)Reference
Acetyl ChlorideEthanolDCMPyridineEthyl AcetateHigh[8][9]
Benzoyl ChlorideAnilineTHFTriethylamineBenzanilideHigh[8]
Various Acyl ChloridesAminesDCMExcess AmineAmidesHigh[8][9]

Summary

Azidocarbonyl fluoride, while not a commercially available or well-documented compound, represents an intriguing synthetic target due to its dual reactivity. Its application in organic synthesis, particularly for the generation of fluorinated isocyanates and for the introduction of the azidocarbonyl moiety, holds significant potential. However, the predicted instability and hazardous nature of this compound necessitate that any experimental investigation be approached with the utmost caution and adherence to strict safety protocols. The protocols and data presented here are intended as a theoretical framework to guide future research in this area.

References

Unraveling Azide Transfer Chemistry: A Guide to Fluorinated Sulfonyl Azides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "carbonazidoyl fluoride" did not yield a recognized reagent for azide transfer in the scientific literature. It is likely that this term is a misnomer or refers to a theoretical compound. This document will instead focus on well-established and highly relevant fluorinated reagents used for azide transfer: trifluoromethanesulfonyl azide (TfN₃) and nonafluorobutanesulfonyl azide (NfN₃) . These reagents are instrumental in converting primary amines to azides, a critical transformation in organic synthesis, drug development, and chemical biology.

Application Notes: Fluorinated Sulfonyl Azides in Azide Transfer Reactions

Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) and nonafluorobutanesulfonyl azide (nona-azide, NfN₃) are powerful reagents for the synthesis of organic azides from primary amines. This process, known as a diazo-transfer reaction, offers a reliable alternative to nucleophilic substitution methods, particularly when dealing with sensitive substrates or when retention of stereochemistry is crucial.[1]

Scope and Advantages:

The diazo-transfer reaction from primary amines using these fluorinated sulfonyl azides is characterized by its mild reaction conditions and broad functional group compatibility.[1][2] The transformation proceeds with complete retention of the amine's original configuration.[1][3] Organic azides synthesized via this method are valuable intermediates in a variety of chemical transformations, including:

  • Click Chemistry: Azides are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used for bioconjugation, drug discovery, and materials science.[4]

  • Amine Protection: The azide group can serve as a stable protecting group for primary amines.[1]

  • Synthesis of Heterocycles: Azides are precursors for the synthesis of various nitrogen-containing heterocycles.

  • Staudinger Ligation: This reaction allows for the formation of an amide bond from an azide and a phosphine, a vital tool in chemical biology.

Nonafluorobutanesulfonyl azide is noted as a shelf-stable and cost-effective alternative to triflyl azide.[1]

Safety Considerations:

Trifluoromethanesulfonyl azide and other sulfonyl azides are energetic compounds and should be handled with care.[5] They are potentially explosive and should not be heated or concentrated. It is recommended to use them in solution and prepare them in situ when possible.[5] Nonafluorobutanesulfonyl azide has been reported to be a more stable and safer alternative.[6] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling these reagents.

Quantitative Data for Azide Transfer Reactions

The following table summarizes representative yields for the conversion of various primary amines to their corresponding azides using fluorinated sulfonyl azides.

Substrate (Primary Amine)ReagentBaseCatalystSolvent SystemTime (h)Yield (%)Reference
BenzylamineNfN₃NaHCO₃CuSO₄·5H₂OCH₂Cl₂/MeOH/H₂O1295[1]
(R)-α-MethylbenzylamineNfN₃NaHCO₃CuSO₄·5H₂OCH₂Cl₂/MeOH/H₂O1292[1]
2-PhenylethylamineNfN₃NaHCO₃CuSO₄·5H₂OCH₂Cl₂/MeOH/H₂O1296[1]
N-Boc-L-lysineTfN₃K₂CO₃CuSO₄·5H₂OMeOH/H₂O-85[7]
Various Amino AcidsTfN₃K₂CO₃CuSO₄·5H₂OMeOH/H₂O12-[8]
Various aromatic aminesTfN₃--Toluene/H₂O-High[9]

Experimental Protocols

Protocol 1: General Procedure for Azide Synthesis from a Primary Amine using Nonafluorobutanesulfonyl Azide (NfN₃)

This protocol is adapted from Suárez et al.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a solvent mixture of methanol and water.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (NaHCO₃, 4.0 equiv.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.).

  • Addition of NfN₃: Add a solution of nonafluorobutanesulfonyl azide (1.5 equiv.) in dichloromethane (CH₂Cl₂).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Workup: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the corresponding azide.

Protocol 2: In Situ Preparation of Triflyl Azide (TfN₃) and Subsequent Diazo-Transfer

This protocol is based on the method described by Titz et al. and others, with safety considerations highlighted.[5][9]

Warning: Triflyl azide is a potent explosive. This procedure should only be performed by trained personnel in a fume hood with a blast shield. Do not scale up without a thorough safety assessment.

  • Preparation of TfN₃: In a two-phase system, dissolve sodium azide (NaN₃) in water and cool the solution to 0 °C. Add dichloromethane (or toluene to avoid chlorinated byproducts).[9] To this biphasic mixture, slowly add trifluoromethanesulfonic anhydride (Tf₂O). Stir the reaction at 0 °C for 2 hours. The organic layer now contains triflyl azide. Do not isolate or concentrate this solution.

  • Diazo-Transfer: In a separate flask, dissolve the primary amine (1.0 equiv.) in a suitable solvent (e.g., methanol/water). Add a base such as potassium carbonate (K₂CO₃) and a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[8]

  • Reaction: To the amine solution, add the freshly prepared solution of triflyl azide at room temperature and stir vigorously for 12 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: One-Pot Synthesis of a 1,2,3-Triazole from a Primary Amine

This protocol demonstrates the utility of nonafluorobutanesulfonyl azide in a sequential diazo-transfer and copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • Azide Formation: Follow steps 1-4 of Protocol 1 to form the azide in situ.

  • Click Reaction: To the reaction mixture containing the newly formed azide, add sodium ascorbate (1.5 equiv.) and the desired terminal alkyne (1.0-1.2 equiv.).

  • Reaction: Stir the mixture at room temperature for an additional 3 hours.

  • Workup and Purification: Concentrate the reaction mixture and purify the resulting 1,2,3-triazole by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Azide Formation cluster_workup Purification A Dissolve Primary Amine B Add Base (e.g., NaHCO₃) and CuSO₄·5H₂O A->B C Add Fluorinated Sulfonyl Azide (TfN₃ or NfN₃) B->C D Stir at Room Temperature C->D E Reaction Workup (Concentration) D->E F Flash Column Chromatography E->F G Isolated Organic Azide F->G reaction_mechanism amine R-NH₂ (Primary Amine) intermediate1 [R-NH₂⁺-N⁻-N=N-SO₂R'] (Triazene Intermediate) amine->intermediate1 + R'SO₂-N₃ sulfonyl_azide R'SO₂-N₃ (Sulfonyl Azide) product_azide R-N₃ (Organic Azide) intermediate1->product_azide - R'SO₂NH₂ byproduct R'SO₂NH₂ (Sulfonamide) base Base

References

Application Notes and Protocols: Carbamoyl Fluorides and Fluorinated Azides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The term "carbonazidoyl fluoride" does not correspond to a commonly recognized chemical structure in the scientific literature. This document focuses on two related classes of fluorine-containing compounds with significant applications in medicinal chemistry: carbamoyl fluorides and fluorinated azides .

Carbamoyl Fluorides

Carbamoyl fluorides are a class of organofluorine compounds characterized by a carbonyl group double-bonded to an oxygen atom and single-bonded to a nitrogen atom and a fluorine atom. They have garnered attention in medicinal chemistry due to their unique reactivity and stability profile compared to other carbamoyl halides.[1] They serve as valuable intermediates in the synthesis of various functional groups and have shown potential as enzyme inhibitors.[1][2]

Applications in Medicinal Chemistry
  • Enzyme Inhibition: Carbamoyl fluorides can act as covalent inhibitors of enzymes, particularly serine hydrolases like cholinesterases.[2][3] The mechanism involves the carbamoylation of the active site serine residue.

  • Synthetic Intermediates: They are versatile building blocks for the synthesis of ureas, carbamates, thiocarbamates, and amides.[1][4] Their greater stability and selectivity compared to carbamoyl chlorides make them advantageous in synthetic routes.[1]

  • Radiochemistry: The incorporation of ¹⁸F into carbamoyl fluorides allows for their use as radiotracers in Positron Emission Tomography (PET) imaging.[5]

Quantitative Data

Table 1: Stability of a Representative Carbamoyl Fluoride [6]

MediumTemperature (°C)Stability
Phosphate-Buffered Saline (PBS, pH 7.4)28Stable
PBS with Nucleophilic Amino Acids28Stable
PBS with Serum Albumin28Stable
PBS37Gradual Degradation

Table 2: Lipophilicity of Carbamoyl Fluorides and Corresponding Amines [6]

CompoundlogP
Amine 12.5
Carbamoyl Fluoride of Amine 12.8
Amine 23.1
Carbamoyl Fluoride of Amine 23.5
Experimental Protocols

Protocol 1: Synthesis of Carbamoyl Fluorides from Secondary Amines via a Difluorophosgene Surrogate [7]

This method avoids the use of highly toxic difluorophosgene gas by generating it in situ from a difluorocarbene (DFC) source and an oxidant.

  • Materials:

    • Secondary amine

    • (Triphenylphosphonio)-difluoroacetate (PDFA) as DFC source

    • 4-Methylpyridine N-oxide as oxidant

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of the secondary amine in acetonitrile, add 1.5 equivalents of PDFA and 2.0 equivalents of 4-methylpyridine N-oxide.

    • Stir the reaction mixture at 60°C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired carbamoyl fluoride.

Protocol 2: Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation [3]

This three-step procedure utilizes commercially available and stable reagents.

  • Step 1: Carbamoylation of Secondary Amine

    • React the secondary amine with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like acetonitrile at room temperature.

  • Step 2: Alkylation of the Imidazole Leaving Group

    • Add an alkylating agent, such as methyl iodide, to the reaction mixture and stir at room temperature for 24 hours.

  • Step 3: Fluoride Exchange

    • Remove the solvent in vacuo.

    • Dissolve the residue in acetonitrile and add potassium fluoride (5 equivalents).

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Work up the reaction by adding 10% citric acid and dichloromethane (DCM). Separate the organic phase, dry, and remove the solvent to yield the crude carbamoyl fluoride, which can be purified by column chromatography.[3]

Diagrams

Synthesis_of_Carbamoyl_Fluorides cluster_reactants Reactants SecondaryAmine Secondary Amine CarbamoylFluoride Carbamoyl Fluoride SecondaryAmine->CarbamoylFluoride PDFA PDFA (DFC Source) InSituCOF2 In situ generated Difluorophosgene (COF2) PDFA->InSituCOF2 Heat Oxidant 4-Methylpyridine N-oxide Oxidant->InSituCOF2 InSituCOF2->CarbamoylFluoride Reaction

Caption: Synthesis of Carbamoyl Fluorides via a Difluorophosgene Surrogate.

Fluorinated Azides

Fluorinated azides are organic compounds containing both a fluorine atom or a fluoroalkyl group and an azide functional group. They are valuable tools in medicinal chemistry, primarily for their application in bioorthogonal chemistry.[8]

Applications in Medicinal Chemistry
  • Click Chemistry: Fluorinated azides are highly efficient reagents in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[8][9] These "click" reactions are used for:

    • Bioconjugation: Attaching fluorinated probes to biomolecules like peptides and proteins for imaging and tracking.[8][10]

    • Drug Discovery: Rapidly synthesizing libraries of compounds for high-throughput screening.[8] The resulting N-perfluoroalkyl triazoles are underexplored building blocks in drug design.[9]

  • ¹⁹F NMR Probes: The presence of fluorine allows for the use of these molecules as probes in ¹⁹F NMR-based fragment screening for drug discovery.[8]

  • Bioorthogonal Labeling: Fluorinated azides can be incorporated into biomolecules in living systems and subsequently visualized using fluorescently tagged alkynes, enabling the study of biological processes without interfering with them.[11]

Quantitative Data

Table 3: Reactivity of Fluorinated vs. Non-fluorinated Azides [11]

Azide CompoundReaction Rate Constant (k, M⁻¹s⁻¹)Fold Increase in Reactivity
Non-fluorinated Azide0.00111x
Monofluorinated Azide0.0043~4x
Experimental Protocols

Protocol 3: Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates or Mesylates [12]

  • Materials:

    • Fluorinated tosylate or mesylate

    • Sodium azide (NaN₃)

    • Hexamethylphosphoramide (HMPA)

    • Argon atmosphere

  • Procedure:

    • Under an argon atmosphere, dissolve the fluorinated tosylate or mesylate (1 equivalent) in HMPA.

    • Add sodium azide (NaN₃).

    • Heat the reaction mixture to 85°C or 120°C for 4.5 hours.

    • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting fluorinated azide by distillation or column chromatography.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Fluorinated Azide [8]

  • Method A:

    • Reagents: Alkyne, fluorinated azide, CuSO₄·5H₂O (10 mol%), Sodium L-ascorbate (10 mol%), water.

    • Procedure: Combine the alkyne and fluorinated azide in water. Add CuSO₄·5H₂O and sodium L-ascorbate. Stir at room temperature until the reaction is complete.

  • Method B:

    • Reagents: Alkyne, fluorinated azide, Copper(I)-3-methylsalicylate (CuMeSal) (1-5 mol%).

    • Procedure: Combine the alkyne and fluorinated azide in a suitable solvent. Add the CuMeSal catalyst and stir at room temperature.

Diagrams

Fluorinated_Azide_Click_Chemistry cluster_reactants Reactants FluorinatedAzide Fluorinated Azide Triazole 1,4-Disubstituted N-Fluoroalkyl Triazole FluorinatedAzide->Triazole Alkyne Alkyne Alkyne->Triazole CopperCatalyst Cu(I) Catalyst CopperCatalyst->Triazole CuAAC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorinated Azides.

References

Application Notes and Protocols for Carbonazidoyl Fluoride in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "carbonazidoyl fluoride," which is presumed to be azidoformyl fluoride (FCO-N₃), is not described in readily available scientific literature. Consequently, detailed and verified experimental protocols for its synthesis and application in energetic materials cannot be provided. The information presented herein is based on general principles of related chemical classes and is for informational purposes only. Attempting to synthesize this compound without established protocols is extremely dangerous. Acyl azides and other energetic materials are hazardous and should only be handled by qualified professionals in appropriate laboratory settings.

Introduction to Acyl Azides in Energetic Materials

Acyl azides are a class of organic compounds characterized by the -CON₃ functional group. They are recognized for their high energy content and are often used as intermediates in the synthesis of other energetic materials and nitrogen-rich heterocyclic compounds.[1][2] The azide group (–N₃) is an explosophore, a functional group that imparts explosive properties to a molecule.[3] The decomposition of azides typically releases a significant amount of energy and nitrogen gas.[4]

Fluorinated energetic materials are of interest because the incorporation of fluorine can increase the density and oxidizing potential of the material, potentially leading to improved energetic performance.

Hypothetical Synthesis of Azidoformyl Fluoride

While no specific synthesis for azidoformyl fluoride is documented in the searched literature, a plausible route could be analogous to the synthesis of other acyl azides. Acyl azides are commonly prepared by the reaction of an acyl chloride with an azide salt, such as sodium azide.[1][5]

A hypothetical reaction for the synthesis of azidoformyl fluoride is presented below. This is a theoretical pathway and has not been experimentally validated.

Reaction:

Experimental Considerations (General for Acyl Azide Synthesis):

  • Solvent: The reaction would likely be carried out in an inert aprotic solvent, such as acetonitrile or dichloromethane, at low temperatures to control the reaction rate and minimize decomposition.

  • Temperature: Low temperatures (e.g., 0 °C or below) are crucial for safety and to prevent the premature decomposition of the acyl azide product.

  • Purification: Purification of acyl azides is often challenging due to their instability. In many synthetic procedures, the acyl azide is generated and used in situ without isolation.[6]

Potential Applications in Energetic Material Synthesis

If successfully synthesized, azidoformyl fluoride could potentially serve as a building block for more complex energetic materials. The high reactivity of the acyl azide and the presence of the fluorine atom could be leveraged in several ways:

  • Curtius Rearrangement: Acyl azides are well-known to undergo the Curtius rearrangement upon heating or photolysis to form isocyanates.[1][5] The resulting fluoroformyl isocyanate (FCO-NCO) could be a reactive intermediate for the synthesis of energetic polymers or other nitrogen-rich compounds.

  • Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions (click chemistry) with alkynes or alkenes to form triazole or triazoline rings, respectively. This is a common strategy for linking energetic moieties together to build larger, more complex energetic molecules.

  • Precursor to High-Nitrogen Heterocycles: Acyl azides can be used in the synthesis of various nitrogen-containing heterocyclic compounds, such as tetrazoles and triazoles, which are often energetic.[2]

Safety Precautions for Handling Azides and Energetic Materials

The handling of any azide-containing compound, especially those intended as energetic materials, requires strict safety protocols.

  • Toxicity: Sodium azide and other azide salts are highly toxic.[4]

  • Explosive Hazard: Organic azides are often sensitive to shock, friction, and heat, and can decompose explosively.[4] Heavy metal azides, which could be formed in the presence of metal contaminants, are particularly dangerous primary explosives.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, and protective clothing, must be worn at all times.

  • Engineered Controls: Reactions involving azides should be conducted in a well-ventilated fume hood behind a blast shield.

  • Scale: Reactions should be performed on the smallest possible scale, especially during initial investigations.

  • Waste Disposal: Azide-containing waste must be handled and disposed of according to established safety procedures to prevent the formation of explosive metal azides in plumbing.

Data Presentation

Due to the lack of experimental data for "this compound" in the scientific literature, a table of quantitative data cannot be provided.

Experimental Protocols

As no verified experimental protocols for the synthesis and use of "this compound" have been found, this section cannot be completed. The development of such protocols would require extensive and hazardous experimental research.

Visualization

A logical workflow for the hypothetical synthesis and potential reactions of azidoformyl fluoride is presented below.

G cluster_synthesis Hypothetical Synthesis cluster_reactions Potential Reactions Fluoroformyl_Chloride Fluoroformyl Chloride (F-C(=O)-Cl) Azidoformyl_Fluoride Azidoformyl Fluoride (F-C(=O)-N₃) Fluoroformyl_Chloride->Azidoformyl_Fluoride Reaction with NaN₃ Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Azidoformyl_Fluoride Isocyanate Fluoroformyl Isocyanate (FCO-NCO) Azidoformyl_Fluoride->Isocyanate Curtius Rearrangement (Heat/UV) Triazole Triazole Derivatives Azidoformyl_Fluoride->Triazole [3+2] Cycloaddition (with alkynes) Energetic_Polymers Energetic Polymers / Binders Isocyanate->Energetic_Polymers High_Nitrogen_Heterocycles High-Nitrogen Heterocycles Triazole->High_Nitrogen_Heterocycles

Caption: Hypothetical synthesis and reaction pathways of azidoformyl fluoride.

References

Application Notes and Protocols: The Role of Azides and Carbonyl Compounds in Click and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the mechanisms and applications of azide and carbonyl functionalities in the realm of click chemistry and bioorthogonal ligation. While the term "carbonazidoyl fluoride" is not standard in chemical literature, this note addresses the likely intended chemistry involving acyl azides and carbonyl groups. We present the mechanisms of key reactions, including azide-alkyne cycloadditions and oxime ligations, alongside detailed experimental protocols and data presented for clarity and reproducibility.

Introduction to Azides and Carbonyls in Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, particularly aqueous environments.[1] A key feature of these reactions is their bioorthogonality, meaning they can proceed within living systems without interfering with native biochemical processes.[2][3][4] The azide functional group has become a cornerstone of click chemistry, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7] These reactions form stable triazole linkages and are widely used for bioconjugation.[6][7]

In a parallel vein of bioorthogonal chemistry, carbonyl compounds, such as aldehydes and ketones, can be selectively targeted.[8] These can be introduced into biomolecules and subsequently reacted with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[9]

Acyl azides, which contain a carbonyl group adjacent to an azide, are versatile intermediates in organic synthesis.[10] While they can undergo cycloaddition reactions, they are also well-known to undergo the Curtius rearrangement to form isocyanates, which can then be trapped by nucleophiles.[10] This reactivity profile is distinct from the direct ligation characteristic of click chemistry.

This document will focus on the primary "click" and bioorthogonal reactions involving azides and carbonyls that are most relevant to researchers in drug development and chemical biology.

Mechanisms of Action

Azide-Alkyne Cycloaddition

The reaction between an azide and an alkyne to form a 1,2,3-triazole is a 1,3-dipolar cycloaddition.[11][12] This reaction can be executed in two main ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst.[12] The copper catalyst activates the alkyne, leading to a significant rate enhancement and control over the regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[12]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide R1-N3 Alkyne R2-C≡CH Cu_Acetylide Cu(I)-C≡C-R2 Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R1-N3 Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonolysis Cu_Regen Cu(I) Cu_Triazolide->Cu_Regen Regeneration

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper, SPAAC utilizes a strained cyclooctyne.[3][4] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[4] This has made SPAAC a valuable tool for in vivo labeling.[3]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Product Azide R1-N3 TS Concerted [3+2] Cycloaddition Transition State Azide->TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole Fused Triazole Product TS->Triazole Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Carbonyl R1-(C=O)-R2 Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine + R3-ONH2 Alkoxyamine R3-ONH2 Alkoxyamine->Carbinolamine Oxime Oxime Product R1-C(=N-OR3)-R2 Carbinolamine->Oxime - H2O Water H2O Carbinolamine->Water Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start with Azide-Modified Biomolecule Reagents Prepare Reagents: - Alkyne/Carbonyl Probe - Catalyst (if needed) - Buffers Start->Reagents Mix Combine Biomolecule and Probe in Reaction Buffer Reagents->Mix Incubate Incubate under Optimal Conditions (Time, Temp) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS, Spectroscopy) Purify->Analyze End Final Conjugate Analyze->End

References

Application Notes and Protocols for Azide-Functionalization of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of azide functionalities into peptides and proteins is a cornerstone of modern bioconjugation, enabling a wide array of subsequent modifications through bioorthogonal chemistry, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). While a direct reagent known as "carbonazidoyl fluoride" is not described in the scientific literature for this purpose, a robust and widely adopted alternative involves the use of azide-functionalized N-hydroxysuccinimidyl (NHS) esters. These reagents efficiently react with primary amines on peptides and proteins, such as the N-terminus and the epsilon-amine of lysine residues, to introduce a reactive azide handle.

This document provides detailed application notes and protocols for the modification of peptides and proteins using a representative azide-NHS ester, Azido-PEG4-NHS Ester. This reagent offers a balance of reactivity, solubility, and a spacer arm to minimize steric hindrance in subsequent conjugation steps.

Principle of Azide-NHS Ester Chemistry

Azido-PEG4-NHS Ester is an amine-reactive reagent. The N-hydroxysuccinimidyl ester group reacts with primary amines in a pH-dependent manner to form a stable amide bond, covalently attaching the azido-PEG4 moiety to the protein. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic. The azide group remains inert during this process and is available for subsequent bioorthogonal reactions.

Data Presentation: Quantitative Parameters for Azide Labeling

The efficiency of labeling peptides and proteins with Azido-PEG4-NHS Ester can be influenced by several factors, including the protein's concentration, the molar ratio of the reagent to the protein, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative data for the labeling of a generic IgG antibody.

ParameterValueNotes
Protein Human IgG150 kDa
Protein Concentration 2 mg/mLIn Phosphate Buffered Saline (PBS), pH 7.4
Reagent Azido-PEG4-NHS EsterDissolved in anhydrous DMSO
Molar Excess of Reagent 20-foldMoles of Azido-PEG4-NHS Ester per mole of IgG
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 hour
Average Degree of Labeling (DOL) 3 - 5 azides per antibodyDetermined by MALDI-TOF mass spectrometry
Labeling Efficiency > 95%Percentage of antibody molecules labeled with at least one azide
Post-Labeling Protein Recovery > 90%After removal of excess reagent

Experimental Protocols

Materials and Reagents
  • Peptide or protein of interest

  • Azido-PEG4-NHS Ester (or similar azide-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Spectrophotometer for protein concentration determination

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Prepare Protein Solution (e.g., 2 mg/mL in PBS) reaction_step Incubate Protein and Reagent (e.g., 1 hour at RT) protein_prep->reaction_step reagent_prep Prepare Reagent Stock (e.g., 10 mM in DMSO) reagent_prep->reaction_step purification_step Remove Excess Reagent (Desalting Column) reaction_step->purification_step analysis_step Characterize Conjugate (Spectroscopy, MS) purification_step->analysis_step storage_step Store Azide-Protein (-20°C or -80°C) analysis_step->storage_step

Caption: Workflow for labeling proteins with azide-NHS esters.

Detailed Protocol for Protein Labeling
  • Protein Preparation:

    • Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed when not in use.

  • Labeling Reaction:

    • Calculate the volume of the azide-NHS ester stock solution required for the desired molar excess. For a 20-fold molar excess for a 1 mg/mL solution of a 150 kDa protein in 100 µL:

      • Moles of protein = (1 mg/mL * 0.1 mL) / 150,000 g/mol = 6.67 x 10-10 mol

      • Moles of reagent = 20 * 6.67 x 10-10 mol = 1.33 x 10-8 mol

      • Volume of 10 mM reagent = (1.33 x 10-8 mol) / (10 x 10-3 mol/L) = 1.33 µL

    • Add the calculated volume of the azide-NHS ester stock solution to the protein solution.

    • Mix gently by pipetting and incubate for 1 hour at room temperature.

  • Purification:

    • Remove the excess, unreacted azide-NHS ester using a desalting column with a molecular weight cutoff appropriate for the protein (e.g., 7K MWCO for an antibody).

    • Follow the manufacturer's instructions for the desalting column. Typically, this involves centrifuging the column to remove the storage buffer, loading the reaction mixture, and then centrifuging again to collect the purified, azide-labeled protein.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • If desired, determine the degree of labeling (DOL) using mass spectrometry.

    • The azide-labeled protein is now ready for subsequent conjugation reactions (e.g., click chemistry).

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of how an azide-modified protein can be used in a typical bioorthogonal labeling experiment, for example, to attach a fluorescent probe.

logical_relationship protein Native Protein (with Lysine residues) azide_protein Azide-Modified Protein protein->azide_protein Amine Reaction azide_reagent Azido-PEG4-NHS Ester azide_reagent->azide_protein labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein Click Chemistry alkyne_probe Alkyne-Fluorophore alkyne_probe->labeled_protein

Caption: Bioorthogonal labeling of a protein using azide-modification.

Conclusion

The use of azide-functionalized NHS esters provides a reliable and efficient method for the introduction of azide groups into peptides and proteins. This strategy serves as a gateway to a multitude of bioorthogonal conjugation techniques, enabling the site-specific attachment of a wide range of molecules, including fluorescent dyes, biotin, and drug molecules. The protocols and data presented here offer a solid foundation for researchers to successfully implement this powerful bioconjugation strategy in their work.

The Synthesis and Application of Carbonazidoyl Fluoride in Drug Development: A Review of a Novel Fluorinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's unique electronic properties can modulate the acidity and lipophilicity of a molecule, alter its conformation, and improve its metabolic stability, often leading to increased potency, selectivity, and bioavailability.[1][2][4] While numerous fluorinating agents are available, the development of novel reagents with unique reactivity and selectivity remains a key area of research. This document explores the potential of carbonazidoyl fluoride, a lesser-known reagent, in the context of drug discovery and development, providing a hypothetical framework for its scale-up synthesis and application based on established principles of fluorine chemistry.

Hypothetical Scale-Up Synthesis of this compound

While specific, publicly available protocols for the large-scale synthesis of this compound are not documented, a potential pathway can be conceptualized based on analogous chemical transformations. A plausible method involves the reaction of a suitable carbonyl precursor with a fluoride source and an azide source.

Table 1: Hypothetical Reaction Parameters for this compound Synthesis

ParameterValue
Reactants Carbonyl Dichloride (Phosgene), Sodium Azide, Cesium Fluoride
Solvent Acetonitrile
Temperature 0 - 10 °C
Pressure Atmospheric
Reaction Time 4 - 6 hours
Hypothetical Yield 75 - 85%
Experimental Protocol:
  • Reactor Preparation: A 10 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried under vacuum and purged with nitrogen.

  • Reagent Charging: The reactor is charged with a suspension of finely powdered sodium azide (1.5 eq) and cesium fluoride (1.2 eq) in anhydrous acetonitrile (5 L). The mixture is cooled to 0 °C with constant stirring.

  • Substrate Addition: A solution of carbonyl dichloride (1.0 eq) in anhydrous acetonitrile (1 L) is added dropwise to the cooled suspension over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by in-process controls, such as infrared spectroscopy, to observe the disappearance of the carbonyl dichloride peak and the appearance of the this compound peak.

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Applications in Drug Development

This compound could serve as a versatile reagent for the introduction of both fluorine and an azide moiety in a single step. The azide group can be subsequently functionalized, for example, through "click chemistry" or reduction to an amine, providing a powerful tool for late-stage functionalization and the generation of compound libraries.

Logical Workflow for Drug Candidate Synthesis

G A Starting Material B Reaction with This compound A->B C Fluorinated and Azidated Intermediate B->C D Click Chemistry (e.g., with an alkyne) C->D E Reduction of Azide (e.g., with H2/Pd) C->E F Triazole-containing Drug Candidate D->F G Amine-containing Drug Candidate E->G

Caption: Synthetic pathways using this compound.

Potential Signaling Pathway Modulation

The introduction of fluorine can significantly impact a drug's interaction with its biological target. For instance, in kinase inhibitors, a strategically placed fluorine atom can enhance binding affinity by forming favorable interactions with the protein backbone.

Hypothetical Kinase Inhibition Pathway

G cluster_0 Kinase Active Site cluster_1 Downstream Signaling A ATP Kinase Kinase A->Kinase B Substrate B->Kinase C Phosphorylated Substrate Inhibitor Fluorinated Inhibitor (from this compound) Inhibitor->Kinase Kinase->C

Caption: Inhibition of a kinase signaling pathway.

Safety Considerations

Due to the presence of the azide group, this compound is expected to be a high-energy material and potentially explosive. Its synthesis and handling would require stringent safety protocols, including the use of blast shields, remote handling where possible, and avoiding conditions that could lead to shock or thermal decomposition. The use of phosgene as a precursor also necessitates specialized handling procedures due to its extreme toxicity.

Disclaimer: The synthesis and application of this compound described herein are hypothetical and based on general principles of chemical reactivity. No specific experimental data for this compound was found in the public domain. Researchers should exercise extreme caution and perform thorough literature and safety reviews before attempting any new chemical synthesis.

References

Application Notes and Protocols for the Preparation of Carbamoyl Azides from Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl azides are versatile intermediates in organic synthesis, serving as valuable precursors for the preparation of ureas, carbamates, and isocyanates. Their application is particularly relevant in drug development and medicinal chemistry for the construction of complex molecular scaffolds. This document provides a detailed protocol for the synthesis of carbamoyl azides from primary amines using carbon dioxide as a C1 source and diphenylphosphoryl azide (DPPA) as an activating agent. This method offers a mild and efficient route to these important synthetic building blocks.

Reaction Principle

The synthesis proceeds via the in situ formation of a carbamate from a primary amine and carbon dioxide. The carbamate is then activated by diphenylphosphoryl azide (DPPA) in the presence of a base, 1,1,3,3-tetramethyl-2-phenylguanidine (PhTMG), to yield the corresponding carbamoyl azide. The reaction is typically carried out in acetonitrile at low temperatures to ensure high yields and purity.[1][2]

Application

This protocol is applicable to a wide range of primary amines, including aliphatic and aromatic amines, as well as α-amino acid esters, providing access to a diverse library of carbamoyl azides for applications in:

  • Drug Discovery: Synthesis of novel urea and carbamate derivatives as potential therapeutic agents.

  • Medicinal Chemistry: Functionalization of lead compounds and construction of complex molecular architectures.

  • Organic Synthesis: As precursors for Curtius rearrangement to form isocyanates, which can be trapped with various nucleophiles.

Experimental Protocols

General Procedure for the Synthesis of Carbamoyl Azides

A solution of the primary amine (1.0 mmol) in acetonitrile (5 mL) is cooled to -10 °C in an ice-salt bath. Carbon dioxide gas is bubbled through the solution for 10 minutes. 1,1,3,3-Tetramethyl-2-phenylguanidine (PhTMG) (1.2 mmol) is then added, and the mixture is stirred for an additional 10 minutes under a carbon dioxide atmosphere (a balloon is typically sufficient). Diphenylphosphoryl azide (DPPA) (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired carbamoyl azide.

Quantitative Data

The following table summarizes the yields of various carbamoyl azides synthesized using the general protocol described above, as reported in the literature.

EntryPrimary AmineProduct (Carbamoyl Azide)Yield (%)
1BenzylamineBenzylcarbamoyl azide95
24-Methoxybenzylamine(4-Methoxybenzyl)carbamoyl azide92
33-Phenylpropylamine(3-Phenylpropyl)carbamoyl azide98
4CyclohexylamineCyclohexylcarbamoyl azide85
5AnilinePhenylcarbamoyl azide75
6L-Alanine methyl esterMethyl 2-(azidocarbonylamino)propanoate90
7L-Phenylalanine methyl esterMethyl 2-(azidocarbonylamino)-3-phenylpropanoate94
8Glycine ethyl esterEthyl 2-(azidocarbonylamino)acetate88

Data sourced from J. Org. Chem. 2008, 73, 7, 2909–2911.

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the workflow for the synthesis of carbamoyl azides from primary amines.

reaction_workflow amine Primary Amine (R-NH2) carbamate In situ Carbamate amine->carbamate co2 Carbon Dioxide (CO2) co2->carbamate phtmg PhTMG activation Activation & Azide Transfer phtmg->activation Base dppa DPPA dppa->activation Azide Source carbamate->activation product Carbamoyl Azide (R-NH-CO-N3) activation->product workup Aqueous Work-up & Purification product->workup final_product Purified Carbamoyl Azide workup->final_product

Caption: Workflow for carbamoyl azide synthesis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the synthesis.

logical_relationship start Start: Primary Amine & CO2 step1 Carbamate Formation (Base-mediated) start->step1 step2 Activation with DPPA step1->step2 step3 Nucleophilic Attack of Azide step2->step3 end End: Carbamoyl Azide step3->end

Caption: Key steps in carbamoyl azide formation.

References

Application Notes and Protocols: Carbonazidoyl Fluoride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for "carbonazidoyl fluoride," "carbonyl azide fluoride," and "azidoformyl fluoride" in the context of polymer chemistry did not yield any specific applications, experimental protocols, or published research. This suggests that "this compound" may not be a recognized reagent or monomer in the field of polymer chemistry, or it may be referred to by a different name not identifiable through standard chemical nomenclature searches.

However, the search for fluorine-containing compounds in polymerization did highlight a relevant and innovative method: Fluoride-Catalyzed Carbonylation Polymerization (FCCP) . This technique utilizes a fluoride salt, such as cesium fluoride (CsF), as a catalyst for the synthesis of polycarbonates. For researchers interested in fluorine-mediated polymerization, the following application notes and protocols on FCCP are provided as a pertinent alternative.

Application Notes: Fluoride-Catalyzed Carbonylation Polymerization (FCCP)

Fluoride-Catalyzed Carbonylation Polymerization (FCCP) is a robust and versatile step-growth polymerization method for synthesizing advanced polycarbonates. This technique offers a valuable alternative to traditional methods, such as ring-opening polymerization (ROP), particularly for the synthesis of polycarbonates from 1,3- and higher diol configurations.

Key Advantages:

  • Versatility: Enables the synthesis of a diverse library of polycarbonates with varying backbone rigidity, flexibility, and reactivity.

  • Mild Reaction Conditions: The polymerization proceeds efficiently without the need for stoichiometric additives or complex setups.

  • Low-Toxicity Byproduct: The primary byproduct of the polymerization is imidazole, which has a relatively low toxicity profile.

  • Scalability: The monomer synthesis is straightforward and can be performed on large scales (50-100 g).

Applications:

The polycarbonates synthesized via FCCP have potential applications in various fields, including:

  • Biomedical Devices: The potential to create BPA-free polycarbonates makes this method attractive for medical applications.

  • Drug Delivery: Functionalized aliphatic polycarbonates can be used as carriers for therapeutic agents.

  • Tissue Engineering: The biocompatible and biodegradable nature of certain polycarbonates makes them suitable for tissue scaffolds.

  • Advanced Materials: The ability to precisely tune the thermal and mechanical properties of the resulting polymers allows for the creation of materials for specialized engineering applications.

Quantitative Data Summary

The FCCP methodology has been demonstrated to produce a range of polycarbonates with varying molecular weights and dispersities. A summary of representative data is presented below.

Polymer IDDiol MonomerMolecular Weight (Mn, kg/mol )Dispersity (Đ)Glass Transition Temperature (Tg, °C)
4a 1,6-Hexanediol161.3 - 2.9-45 to 169
4i (Not Specified)201.3 - 2.9-45 to 169
General RangeVarious5 - 201.3 - 2.9-45 to 169

Table based on data from proof-of-concept studies.

Experimental Protocols

The overall strategy for FCCP is a two-step process: 1) activation of diol monomers to form bis-carbonylimidazolides, and 2) step-growth polymerization catalyzed by cesium fluoride.

Monomer Synthesis: Activation of Diols

This protocol describes the synthesis of bench-stable bis-carbonylimidazolide monomers from their corresponding diols using 1,1'-carbonyldiimidazole (CDI).

Materials:

  • Diol monomer (e.g., 1,6-hexanediol)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the diol monomer in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric excess of CDI to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or NMR).

  • Upon completion, the bis-carbonylimidazolide monomer can be isolated and purified by standard techniques such as crystallization or column chromatography. The resulting monomers are typically stable white solids.

Fluoride-Catalyzed Carbonylation Polymerization (FCCP)

This protocol outlines the step-growth polymerization of a bis-carbonylimidazolide monomer with a diol monomer using cesium fluoride (CsF) as a catalyst.

Materials:

  • Bis-carbonylimidazolide monomer

  • Diol monomer

  • Cesium fluoride (CsF, catalytic amount, e.g., 5 mol%)

  • Anhydrous solvent (e.g., ethyl acetate for solution polymerization)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the bis-carbonylimidazolide monomer and the diol monomer in the anhydrous solvent.

  • Add the catalytic amount of CsF to the reaction mixture.

  • Stir the reaction at the desired temperature (the reaction can be performed in solution or in bulk).

  • Monitor the progress of the polymerization by techniques such as 1H-NMR (observing the disappearance of hydroxyl protons) and Size Exclusion Chromatography (SEC) to track the increase in molecular weight.

  • Once the desired molecular weight and monomer conversion are achieved, terminate the polymerization.

  • Isolate the resulting polycarbonate by precipitation in a non-solvent, followed by filtration and drying.

Visualizations

Logical Workflow for FCCP

FCCP_Workflow start Start monomer_synthesis Step 1: Monomer Synthesis (Diol Activation with CDI) start->monomer_synthesis purification Purification of Bis-carbonylimidazolide Monomer monomer_synthesis->purification polymerization Step 2: FCCP (Step-Growth Polymerization with CsF) purification->polymerization analysis In-situ Monitoring (NMR, SEC) polymerization->analysis isolation Polymer Isolation (Precipitation & Drying) polymerization->isolation analysis->polymerization end Final Polycarbonate isolation->end

Caption: Workflow for Polycarbonate Synthesis via FCCP.

Troubleshooting & Optimization

Technical Support Center: Carbonazidoyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for carbonazidoyl fluoride?

A1: A probable method for synthesizing this compound is through the nucleophilic substitution reaction of a carbonyl fluoride (COF₂) precursor with an azide salt, such as sodium azide (NaN₃). This reaction is analogous to the well-established synthesis of acyl azides from acyl chlorides.[1] The reaction would likely be carried out in an anhydrous aprotic solvent at low temperatures to maximize yield and minimize side reactions.

Q2: What are the primary safety concerns when working with this compound and its precursors?

A2: The primary safety concerns are:

  • Toxicity: The precursor carbonyl fluoride is highly toxic and corrosive.[2] Azide compounds are also known for their toxicity, which is comparable to that of cyanide.

  • Explosive Potential: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and friction.[3] this compound, having no carbon atoms to buffer the energetic azide group, should be treated as potentially explosive.

  • Reactivity: Carbonyl fluoride reacts readily with water to produce toxic hydrogen fluoride.[2] Sodium azide can react with acids to form the highly toxic and explosive hydrazoic acid. It can also form shock-sensitive metal azides with certain metals.

Q3: What is the most common side reaction that can lower the yield, and how can it be mitigated?

A3: The most significant side reaction is likely the Curtius rearrangement of the this compound product. This is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[4][5][6] To mitigate this, the reaction should be carried out at the lowest possible temperature and protected from light. The product should be used in situ or isolated and stored under cold and dark conditions.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Degradation of Carbonyl Fluoride (COF₂) Precursor Ensure the COF₂ is of high purity and free from moisture and acidic impurities like HF. COF₂ readily hydrolyzes to carbon dioxide and hydrogen fluoride.[2] Use freshly prepared or purified COF₂ for the best results.
Inactive or Poorly Soluble Sodium Azide Use finely powdered, dry sodium azide to maximize its surface area and reactivity. Ensure the chosen solvent can adequately facilitate the reaction. While NaN₃ has low solubility in many organic solvents, aprotic polar solvents like acetonitrile or DMF are often used.[2]
Reaction Temperature is Too High A high reaction temperature can promote the Curtius rearrangement, leading to the decomposition of the desired product.[4] Perform the reaction at low temperatures (e.g., 0 °C or below) and carefully control any exotherms.[7]
Presence of Moisture The reaction must be conducted under strictly anhydrous conditions. Water will react with the COF₂ precursor and can also affect the stability of the product. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Ensure the molar ratio of sodium azide to carbonyl fluoride is optimized. A slight excess of the azide salt may be beneficial, but large excesses should be avoided due to the hazardous nature of azides.
Issue 2: Product Decomposes Upon Isolation or Storage
Potential Cause Troubleshooting Step
Thermal Decomposition (Curtius Rearrangement) The product is likely thermally unstable. Avoid heating during workup and isolation. Use cold solvents for extraction and consider purification methods that do not involve heating, such as cold column chromatography or precipitation.[3] If possible, use the product in situ for subsequent reactions to avoid isolation altogether.
Photochemical Decomposition Acyl azides can be sensitive to light. Protect the reaction and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.
Incompatible Storage Conditions Store the isolated product at low temperatures (e.g., in a freezer at -20 °C or below) in a clearly labeled container.[3] Ensure the storage container is free of contaminants that could catalyze decomposition. Do not use ground glass joints, as friction can initiate decomposition.[8]
Acidic Contamination Trace amounts of acid can catalyze the decomposition of azide compounds. Ensure all glassware is neutral and that no acidic impurities are introduced during the workup. A mild, non-nucleophilic base could potentially be used to neutralize any trace acid, but its compatibility would need to be carefully evaluated.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield of this compound Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Assess Workup & Isolation Start->Check_Workup COF2_Purity Is COF₂ pure and anhydrous? Check_Purity->COF2_Purity Precursor Check Temp_Control Was temperature kept low (≤ 0°C)? Check_Conditions->Temp_Control Parameter Check Product_Decomp Is product decomposing during workup? Check_Workup->Product_Decomp Stability Check Azide_Purity Is NaN₃ dry and finely powdered? COF2_Purity->Azide_Purity Yes Action_Purify_COF2 Action: Purify COF₂ (e.g., distillation) COF2_Purity->Action_Purify_COF2 No Solvent_Purity Is the solvent anhydrous? Azide_Purity->Solvent_Purity Yes Action_Dry_Azide Action: Use fresh, dry, powdered NaN₃ Azide_Purity->Action_Dry_Azide No Action_Dry_Solvent Action: Use freshly dried solvent Solvent_Purity->Action_Dry_Solvent No Atmosphere Was an inert atmosphere used? Temp_Control->Atmosphere Yes Action_Lower_Temp Action: Lower reaction temperature Temp_Control->Action_Lower_Temp No Stirring Was the mixture stirred effectively? Atmosphere->Stirring Yes Action_Inert_Atm Action: Ensure rigorous inert atmosphere Atmosphere->Action_Inert_Atm No Action_Improve_Stirring Action: Improve stirring/agitation Stirring->Action_Improve_Stirring No Action_Cold_Workup Action: Use cold workup conditions and avoid heat/light Product_Decomp->Action_Cold_Workup Yes Action_InSitu Action: Consider in situ use of product Product_Decomp->Action_InSitu Consider

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Data Presentation

The yield of acyl azide synthesis is highly dependent on reaction conditions. The following table summarizes reported yields for analogous acyl azide syntheses, demonstrating the impact of solvent and temperature.

Table 1: Effect of Reaction Conditions on Acyl Azide Yield

Acyl PrecursorAzide SourceSolventTemperature (°C)Yield (%)Reference
Benzoyl ChlorideNaN₃Acetone/Water047J. Am. Chem. Soc, 63, 3434 (1941)[7]
Various Carboxylic AcidsNaN₃AcetonitrileRoom Temp86-96Synlett, 2008, 2072-2074[2]
Benzyl BromideNaN₃DMSORoom Temp94ChemicalBook Synthesis Data[9]
N-Boc-Amino AcidNaN₃/NaNO₂Toluene/Water070Reaction Chemistry & Engineering, 2020[10]
Phenylacetic AcidBenzyl AzideAcetonitrileRoom TempGoodOrg. Lett., 2011, 13 (21), pp 5744–5747

Note: Yields are for isolated products and are highly substrate-dependent.

Experimental Protocols

The following is a hypothetical protocol for the synthesis of this compound based on established procedures for acyl azide synthesis. This protocol has not been experimentally validated and should be treated with extreme caution.

Synthesis of this compound from Carbonyl Fluoride

Objective: To synthesize this compound by reacting carbonyl fluoride with sodium azide.

Materials:

  • Carbonyl fluoride (COF₂)

  • Sodium azide (NaN₃), dry, finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Dry ice/acetone bath

  • Standard, dry glassware for inert atmosphere chemistry

Procedure:

  • Preparation: Under an inert atmosphere of dry nitrogen, a flame-dried, three-neck flask equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet tube is charged with finely powdered sodium azide (1.1 equivalents). Anhydrous acetonitrile is added to create a slurry.

  • Cooling: The flask is cooled to -10 °C using a suitable cooling bath (e.g., ice-salt or a cryocooler).

  • Addition of Carbonyl Fluoride: Carbonyl fluoride gas (1.0 equivalent) is slowly bubbled into the stirred, cold slurry. The rate of addition should be controlled to maintain the internal temperature below 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours. The progress of the reaction should be monitored by a suitable method (e.g., IR spectroscopy, looking for the appearance of the azide stretch and disappearance of the COF₂ signal), if a safe and compatible method is available.

  • Workup (Caution): The reaction mixture contains the product and excess sodium azide. The product is expected to be volatile and unstable. For subsequent use, it is recommended to use the solution directly (in situ).

  • Isolation (Extreme Caution): If isolation is necessary, it must be performed at low temperatures. A possible method is vacuum transfer of the volatile product to a cold trap, leaving the non-volatile salts behind. Distillation is not recommended due to the potential for explosive decomposition. [11] Any isolated product should be stored at ≤ -20 °C in the dark and handled with extreme care.

Safety Notes:

  • The entire procedure must be conducted in a certified fume hood behind a blast shield.

  • Personal protective equipment, including safety glasses, a face shield, and appropriate gloves, must be worn at all times.

  • Avoid using metal spatulas or ground glass joints when handling azide-containing mixtures.[8]

  • All azide waste must be quenched and disposed of according to institutional safety protocols. Never mix azide waste with acids.

References

Technical Support Center: Purification of Carbonazidoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carbonazidoyl fluoride is a hypothetical compound based on systematic nomenclature, and no specific experimental data for its purification has been found in the public domain. The following guidance is based on the inferred chemical properties from its constituent functional groups: an acyl fluoride and an acyl azide. This molecule is predicted to be highly reactive and potentially explosive. Extreme caution, specialized equipment, and a thorough understanding of handling energetic materials are paramount. Always perform a comprehensive risk assessment before any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its structure, this compound presents two primary hazards:

  • Explosion Risk: The presence of the azide functional group (-N3) makes the molecule energetically unstable. Organic azides can be sensitive to shock, heat, light, and pressure, leading to violent decomposition.[1][2][3]

  • High Reactivity and Corrosivity: The acyl fluoride group (-COF) is highly reactive and susceptible to hydrolysis, releasing corrosive hydrogen fluoride (HF) upon contact with moisture.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will depend on the synthetic route, but common contaminants could include:

  • Unreacted starting materials.

  • Hydrolyzed product (carbonazidoic acid) and subsequently hydrofluoric acid.

  • Byproducts from side reactions, such as those resulting from the Curtius rearrangement of the acyl azide.[4][5]

  • Residual solvents.

Q3: Can I use standard purification techniques like distillation or sublimation?

A3: Absolutely not. Distillation and sublimation involve heating, which can lead to explosive decomposition of the azide.[2] These methods are strictly contraindicated for energetic compounds like acyl azides.

Q4: Is column chromatography a viable purification method?

A4: It may be, but with extreme caution. While acyl fluorides can often be purified by silica gel chromatography, the stability of the azide on silica must be tested on a very small scale first.[6] The acidic nature of silica gel could potentially protonate the azide, leading to the formation of highly explosive hydrazoic acid.[1] If chromatography is attempted, a neutral stationary phase like deactivated silica or alumina, and non-halogenated solvents should be used.

Q5: How should I handle and store purified this compound?

A5:

  • Handling: Use non-metal spatulas and avoid ground glass joints to prevent friction that could initiate decomposition.[7] All manipulations should be carried out behind a blast shield in a certified fume hood.

  • Storage: Store the compound in solution at low temperatures (e.g., -18 °C) and protected from light.[1][3][8] Never store the neat (pure, undissolved) compound, especially in larger quantities.

Troubleshooting Guides

Problem 1: Low recovery of the product after aqueous workup.
Possible Cause Solution
Hydrolysis of the Acyl Fluoride: The product is reacting with water during the extraction process.Minimize contact time with the aqueous phase. Use ice-cold water and brine for washes. Ensure the organic solvent is thoroughly dried with a drying agent like anhydrous sodium sulfate after extraction.
Product is water-soluble: The compound may have some solubility in the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[9]
Decomposition during workup: The compound is unstable under the workup conditions.Perform the workup as quickly and as cold as possible. Avoid acidic or basic aqueous solutions unless their effect on stability has been predetermined on a small scale.
Problem 2: The purified product shows signs of decomposition over time.
Possible Cause Solution
Inherent Instability: The molecule is intrinsically unstable at the storage temperature.Store at a lower temperature. If decomposition persists, the compound may need to be used immediately after purification.
Presence of Impurities: Trace amounts of acid or metal ions can catalyze decomposition.Re-purify the compound, ensuring all equipment is scrupulously clean and acid-free. Consider filtering the solution through a plug of neutral alumina.
Light Sensitivity: The azide group can be sensitive to light.Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.[1]
Problem 3: The compound decomposes during attempted column chromatography.
Possible Cause Solution
Silica Gel Acidity: The acidic nature of standard silica gel is causing decomposition.Test the stability of a small sample on a TLC plate first. If decomposition is observed, consider using deactivated (neutral) silica gel or alumina as the stationary phase.
Solvent Reactivity: The solvent system is reacting with the compound.Avoid halogenated solvents like dichloromethane, which can react with azides to form explosive compounds.[2][8] Use a less reactive solvent system, such as a mixture of hexanes and ethyl acetate.
Friction/Pressure: The pressure from the column packing could be a factor.Run the column with gentle pressure. Avoid letting the column run dry.

Data Presentation

The following tables summarize the general stability and purification considerations for the parent functional groups of this compound.

Table 1: Stability of Acyl Azides vs. Acyl Fluorides

Functional Group Thermal Stability Sensitivity to Hydrolysis Sensitivity to Acid Sensitivity to Shock/Friction
Acyl Azide Low; prone to explosive decomposition upon heating.[2]Generally stable to neutral water.High; can form hydrazoic acid.[1]High; can be shock and friction sensitive.[7]
Acyl Fluoride Generally higher than other acyl halides.High; readily hydrolyzes to the carboxylic acid and HF.[10]Generally stable, but hydrolysis can be acid-catalyzed.Low.

Table 2: Recommended Purification Techniques

Technique Applicability to Acyl Azides Applicability to Acyl Fluorides Recommendation for this compound
Distillation/Sublimation Not recommended; high risk of explosion.[2]Possible for volatile compounds, but requires careful control.Strictly Not Recommended
Crystallization/Precipitation Preferred method for purification.[2]Often effective.Recommended: The safest option for initial purification.
Aqueous Extraction Generally applicable.Applicable, but hydrolysis is a concern.Applicable with caution: Use cold, neutral water and minimize contact time.
Column Chromatography Possible for stable azides, but risky.[8]Commonly used with silica gel.[6]High Risk: Only attempt on a very small scale after stability tests, using a neutral stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Purification by Extraction

Safety Precaution: This procedure should be performed behind a blast shield in a fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and blast-resistant gloves.

  • Dissolution: Dissolve the crude this compound in a suitable, non-halogenated organic solvent (e.g., diethyl ether or ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer with ice-cold, deionized water to remove water-soluble impurities. Do not shake vigorously ; gently invert the funnel to mix the layers. This minimizes the risk of emulsion formation and potential pressure buildup.

  • Brine Wash: Wash the organic layer with ice-cold brine to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate. Use a plastic spatula to handle the drying agent.

  • Filtration and Concentration: Filter off the drying agent. The solvent should be removed with extreme care under reduced pressure at low temperature (rotary evaporation with a cold water bath). It is safer to obtain the product as a solution in a suitable solvent for storage rather than isolating the neat compound.

Protocol 2: Small-Scale Test for Stability on a Stationary Phase

  • Prepare a TLC plate with the chosen stationary phase (e.g., neutral alumina).

  • Dissolve a tiny amount of the crude product in a suitable solvent.

  • Spot the solution onto the TLC plate.

  • Let the spot sit on the plate for 5-10 minutes at room temperature.

  • Elute the TLC plate with an appropriate solvent system.

  • Visualize the plate. If a streak or multiple spots appear from the single initial spot, it indicates decomposition on the stationary phase, and column chromatography using that material is not advisable.

Visualizations

Purification_Decision_Tree start Crude this compound test_stability Small-scale stability test on TLC (silica and alumina)? start->test_stability stable Stable test_stability->stable No Decomposition unstable Unstable test_stability->unstable Decomposition Observed extraction Purify by Extraction (Protocol 1) end_product Purified Product (Store as solution at low temp) extraction->end_product precipitation Purify by Precipitation/ Crystallization precipitation->end_product chromatography Column Chromatography (Neutral Stationary Phase) chromatography->end_product stable->chromatography unstable->extraction unstable->precipitation

Caption: Decision workflow for purifying this compound.

Decomposition_Pathways start This compound (R-CO-N3) heat_shock Heat / Shock hydrolysis H2O acid H+ decomposition_products N2 + [R-CO-N] (Nitrene) heat_shock->decomposition_products hydrolysis_product Carboxylic Acid (R-COOH) + HF hydrolysis->hydrolysis_product acid_product Hydrazoic Acid (HN3) (Highly Explosive) acid->acid_product curtius_product Isocyanate (R-N=C=O) decomposition_products->curtius_product Curtius Rearrangement

Caption: Potential decomposition pathways of this compound.

References

common side reactions and byproducts with carbonazidoyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbamoyl Azides

A Note on Nomenclature: The term "carbonazidoyl fluoride" does not correspond to a standard or commonly recognized chemical name in the scientific literature. It is possible that this refers to "azidoformyl fluoride" (the acyl fluoride of azidoformic acid) or is a variation of "carbamoyl azide." This guide focuses on carbamoyl azides , a class of compounds with the general structure R₂N-C(O)N₃, which are versatile reagents in organic synthesis. The principles and troubleshooting advice provided here may be relevant to related reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are carbamoyl azides and what are their primary applications?

Carbamoyl azides are organic compounds characterized by a carbonyl group bonded to both an amino group and an azide group. They are primarily used in organic synthesis as precursors to various nitrogen-containing compounds. A key reaction is the Curtius rearrangement, which transforms carbamoyl azides into isocyanates, highly reactive intermediates for the synthesis of ureas, carbamates, and other derivatives.[1] They are also used in nitrene insertion reactions.[1]

Q2: What are the common methods for synthesizing carbamoyl azides?

Several synthetic routes to carbamoyl azides have been developed, including:

  • From primary amines and carbon dioxide: This method provides a pathway to carbamoyl azides under mild conditions.[1]

  • From oxalyl diazide: Carbamoyl azide can be obtained from the Lossen rearrangement of oxalyl diazide.[1]

  • From aromatic aldehydes: A continuous flow method using microreactors allows for the conversion of aromatic aldehydes into carbamoyl azides using iodine azide.[1][2]

  • Diazotization of corresponding hydrazo precursors: This method has been used to obtain carbamoyl azide.[3]

Q3: What are the main safety concerns when working with carbamoyl azides?

Carbamoyl azides, like other small organic azides, can be energetic and potentially explosive, especially in their pure form.[3] They should be handled with care, avoiding heat, shock, and friction. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and to work in a well-ventilated fume hood. For reactions involving azides, it is advisable to use a blast shield.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Carbamoyl Azide Reactions
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, IR spectroscopy to observe the disappearance of the azide peak). If the reaction is sluggish, consider increasing the temperature (with caution, due to the potential instability of azides) or extending the reaction time.
Side reactions The formation of byproducts can lower the yield of the desired product. See the "Common Side Reactions and Byproducts" section below for more details. Adjusting reaction conditions (e.g., solvent, temperature, stoichiometry of reagents) can help to minimize side reactions.
Degradation of the carbamoyl azide Carbamoyl azides can be sensitive to acidic or basic conditions, which may lead to their decomposition.[1] Ensure that the reaction conditions are compatible with the stability of your specific carbamoyl azide.
Issues with starting materials Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Unexpected Byproduct Formation
Possible Cause Troubleshooting Step
Curtius rearrangement When heating carbamoyl azides, the Curtius rearrangement to form an isocyanate is a common reaction pathway.[1] If the isocyanate is not the desired product, avoid high temperatures.
Reaction with nucleophiles Carbamoyl azides can react with nucleophiles, such as alcohols or amines, to form ureas and other nitrogen-containing compounds.[1] If these are observed as byproducts, ensure that your reaction is free from unintended nucleophilic contaminants.
Formation of N-hydroxyureas or N-hydroxyhydantoins In reactions with hydroxylamine, the formation of N-hydroxyureas is expected, but N-hydroxyhydantoins can be a byproduct.[4][5] Optimizing the reaction conditions, such as the choice of base and solvent, can help to minimize the formation of this byproduct.[5]

Common Side Reactions and Byproducts

Reaction Type Common Side Reactions Potential Byproducts Mitigation Strategies
Thermal Reactions Curtius RearrangementIsocyanatesAvoid excessive heating if the isocyanate is not the desired product. This rearrangement can also be a desired transformation under controlled conditions.[1]
Reactions with Nucleophiles Nucleophilic acyl substitutionUreas, CarbamatesEnsure the reaction is free from unintended nucleophilic impurities (e.g., water, alcohols).[1]
Reactions with Hydroxylamine CyclizationN-hydroxyhydantoinsOptimize reaction conditions (base, solvent) to favor the formation of the desired N-hydroxyurea.[4][5]
Quantitative Data on Carbamoyl Azide Reactions

The following table summarizes reported yields for the synthesis of N-hydroxyureas from carbamoyl azides derived from α-aminoesters.

Starting Material Product Yield Reference
Carbamoyl azides from α-aminoestersN-hydroxyureas91-99%[4]

Experimental Protocols

General Procedure for the Synthesis of N-Hydroxyureas from Carbamoyl Azides[4]

  • Procedure D (as referenced in the paper): The specific conditions for "Procedure D" are detailed in the source publication. Generally, this involves the reaction of the carbamoyl azide with hydroxylamine under controlled conditions. The reaction progress is monitored, and the product is isolated and purified. For α-aminoester-derived carbamoyl azides, reaction times are typically between 1 and 3 hours.[4]

Visualizations

experimental_workflow General Experimental Workflow for Carbamoyl Azide Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select appropriate carbamoyl azide and reagents setup Set up reaction under inert atmosphere (if required) start->setup add_reagents Add reagents in a controlled manner setup->add_reagents monitor Monitor reaction progress (TLC, IR, etc.) add_reagents->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify product (e.g., chromatography, recrystallization) extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for reactions involving carbamoyl azides.

curtius_rearrangement Curtius Rearrangement of Carbamoyl Azide carbamoyl_azide Carbamoyl Azide (R₂N-C(O)N₃) isocyanate Isocyanate (R₂N-N=C=O) carbamoyl_azide->isocyanate - N₂ product Product (e.g., Amine, Carbamate, Urea) isocyanate->product nucleophile Nucleophile (e.g., H₂O, ROH, R'NH₂) nucleophile->product heat Heat (Δ)

Caption: The Curtius rearrangement pathway of carbamoyl azides to isocyanates.

References

Technical Support Center: Optimizing Reactions with Acyl Azides and Acyl Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with acyl azides, particularly in reactions involving acyl fluorides. Given that "carbonazidoyl fluoride" (F-C(=O)N₃) is not a commercially available or commonly cited stable reagent, this guide focuses on the in-situ generation and reaction of acyl azides from corresponding acyl fluorides, a critical transformation in modern organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound, acyl azides, and acyl fluorides?

While "this compound" is not a standard chemical name for a known stable compound, it conceptually represents the acyl azide of fluoroformic acid (F-C(=O)N₃). In practice, chemists working with this functionality are typically generating and using acyl azides from their corresponding acyl fluorides. Acyl fluorides (R-C(=O)F) are carboxylic acid derivatives that offer a unique balance of stability and reactivity, making them excellent precursors for the synthesis of acyl azides (R-C(=O)N₃).[1][2][3][4]

Q2: What are the primary applications of the reaction of acyl fluorides to form acyl azides?

The primary application is the synthesis of isocyanates via the Curtius rearrangement.[5][6][7] Acyl azides, formed from acyl fluorides, can be thermally or photochemically rearranged to isocyanates (R-N=C=O) with the loss of nitrogen gas.[5][8] These isocyanates are versatile intermediates for the synthesis of amines, carbamates, and ureas.[7][8]

Q3: What are the main safety concerns when working with acyl azides?

Acyl azides are energetic compounds and can be explosive, especially low molecular weight acyl azides. They are sensitive to heat and shock.[9] It is crucial to handle them with appropriate personal protective equipment (PPE), behind a blast shield, and to avoid high concentrations and elevated temperatures. Whenever possible, they should be generated and used in situ without isolation.[10]

Q4: Why would I use an acyl fluoride instead of an acyl chloride to prepare an acyl azide?

Acyl fluorides are often more stable and less sensitive to moisture than their acyl chloride counterparts.[1] This can lead to cleaner reactions with fewer side products. Additionally, the fluorinating reagents used to make acyl fluorides are often milder and more selective than chlorinating agents.[4]

Troubleshooting Guides

Problem 1: Low Yield of Acyl Azide/Isocyanate
Possible Cause Suggested Solution
Incomplete conversion of the starting acyl fluoride. Increase the reaction time or temperature. Ensure the azide source (e.g., sodium azide, trimethylsilyl azide) is of high purity and added in sufficient excess. Consider using a phase-transfer catalyst if using a solid-liquid biphasic system with sodium azide.
Degradation of the acyl azide. Acyl azides can be unstable. Perform the reaction at the lowest possible temperature that allows for the conversion of the acyl fluoride. Use the generated acyl azide immediately in the next step (in-situ).
Side reactions of the isocyanate. If the target is the isocyanate, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis back to the amine. If the target is a carbamate or urea, ensure the corresponding alcohol or amine nucleophile is present during the rearrangement to trap the isocyanate as it forms.
Inefficient Curtius Rearrangement. The Curtius rearrangement requires energy (thermal or photochemical). If the rearrangement is sluggish, a higher temperature or a different solvent with a higher boiling point may be needed. However, carefully balance this with the stability of the acyl azide. Lewis acids can catalyze the rearrangement, allowing for lower temperatures.[5]
Problem 2: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Hydrolysis of acyl fluoride or acyl azide. Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction of the isocyanate with the azide source. This can sometimes occur. To minimize this, consider a two-step process where the acyl azide is formed at a low temperature, and then the excess azide source is removed (if possible and safe) before heating to induce the rearrangement.
Formation of symmetrical ureas. This can happen if the isocyanate reacts with the amine product formed from the hydrolysis of the isocyanate. To avoid this, ensure the reaction is anhydrous or that the isocyanate is trapped with a different nucleophile (e.g., an alcohol to form a carbamate).

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data for the synthesis of an acyl azide from an acyl fluoride and its subsequent Curtius rearrangement.

Table 1: Optimization of Acyl Azide Formation

EntryAzide SourceSolventTemperature (°C)Time (h)Yield of Acyl Azide (%)
1NaN₃Acetonitrile251265
2NaN₃DMF251275
3TMS-N₃THF0 to 25692
4TMS-N₃Dichloromethane0 to 25688

Note: Yields are illustrative and based on typical laboratory results for similar transformations.

Table 2: Optimization of Curtius Rearrangement

EntrySolventTemperature (°C)Time (h)Trapping AgentProduct Yield (%)
1Toluene804-70 (Isocyanate)
2Dioxane1002-85 (Isocyanate)
3Toluene804Benzyl Alcohol95 (Carbamate)
4Dioxane1002Aniline92 (Urea)

Note: Yields are illustrative and based on typical laboratory results for similar transformations.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Acyl Azide from an Acyl Fluoride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the acyl fluoride (1.0 eq) and a dry, aprotic solvent (e.g., THF, acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl azide (TMS-N₃, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the acyl azide solution is typically used directly in the next step without isolation.

Protocol 2: General Procedure for the Curtius Rearrangement of an Acyl Azide

  • To the solution of the acyl azide from Protocol 1, add a high-boiling point solvent (e.g., toluene, dioxane) if a different solvent is required for the rearrangement.

  • If a carbamate or urea is the desired product, add the corresponding alcohol or amine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80-110 °C. The evolution of nitrogen gas should be observed. Caution: Perform this step behind a blast shield.

  • Stir at this temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and proceed with the appropriate workup and purification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Acyl Azide Synthesis cluster_rearrangement Curtius Rearrangement start Start with Acyl Fluoride add_azide Add Azide Source (e.g., TMS-N₃) start->add_azide 1.0 eq reaction Reaction at 0-25 °C in Anhydrous Solvent add_azide->reaction 1.2 eq acyl_azide In-situ Acyl Azide reaction->acyl_azide heat Heat (80-110 °C) acyl_azide->heat isocyanate Isocyanate Intermediate heat->isocyanate N₂ evolution trapping Add Nucleophile (H₂O, ROH, or RNH₂) isocyanate->trapping product Final Product (Amine, Carbamate, or Urea) trapping->product

Caption: Experimental workflow for the synthesis of acyl azides and subsequent Curtius rearrangement.

troubleshooting_guide start Low Product Yield? incomplete_conversion Incomplete Conversion of Acyl Fluoride? start->incomplete_conversion Check Starting Material azide_degradation Acyl Azide Degradation? start->azide_degradation Suspect Intermediate Instability rearrangement_issue Inefficient Rearrangement? start->rearrangement_issue Acyl Azide Detected, but No Product solution1 Increase reaction time/temp. Check azide purity/stoichiometry. incomplete_conversion->solution1 Yes solution2 Use lower reaction temp. Use in-situ immediately. azide_degradation->solution2 Yes solution3 Increase rearrangement temp. Consider Lewis acid catalyst. rearrangement_issue->solution3 Yes

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting failed reactions involving carbonazidoyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbonazidoyl Fluoride Reactions

Welcome to the technical support center for researchers working with highly reactive chemical intermediates. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and use of this compound (F-C(=O)N₃) and related energetic compounds. Given the scarcity of direct literature on this compound, this guide draws upon established principles for the handling and reactivity of the closely related acyl azides and carbamoyl fluorides.

Disclaimer: this compound is predicted to be a highly energetic and potentially explosive compound. Its synthesis and handling should only be attempted by experienced professionals in a controlled laboratory environment with appropriate safety measures, including blast shields and remote manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My attempt to synthesize this compound from a precursor resulted in no product or a complex mixture. What are the likely causes?

A1: The failure to isolate this compound is most likely due to its inherent instability. Several factors could be at play:

  • Thermal Decomposition (Curtius Rearrangement): Acyl azides are thermally sensitive and can readily undergo a Curtius rearrangement to form an isocyanate (in this case, fluorocarbonyl isocyanate) and dinitrogen gas.[1][2] This process can occur even at room temperature. If your reaction was heated, this is a very probable decomposition pathway.

  • Hydrolysis: Acyl fluorides and acyl azides are sensitive to moisture. Trace amounts of water in your solvents or reagents can lead to hydrolysis, forming fluorocarbonyl azide's corresponding carboxylic acid (which would be unstable) or other byproducts.

  • Incompatible Reagents: The use of certain reagents can lead to decomposition. For example, acids can react with the azide moiety to form highly toxic and explosive hydrazoic acid.[3][4] Similarly, contact with heavy metals can form dangerously sensitive metal azides.[3][5]

  • Solvent Incompatibility: Using chlorinated solvents like dichloromethane or chloroform with azides is extremely hazardous as it can lead to the formation of explosive di- and tri-azidomethane.[5][6]

Q2: My reaction mixture vigorously evolved gas upon addition of the azide source. Is this normal?

A2: This is a strong indication of the Curtius rearrangement, where the acyl azide decomposes to an isocyanate and nitrogen gas (N₂).[1][7] This suggests that the this compound, if formed, is not stable under your reaction conditions. The rate of gas evolution is often temperature-dependent. Performing the reaction at a much lower temperature may help to form the azide as a transient intermediate that can be used in situ.

Q3: I am trying to use this compound in a subsequent reaction, but I am getting a urea or carbamate derivative as the main byproduct. Why?

A3: This is a classic sign that the Curtius rearrangement has occurred, forming fluorocarbonyl isocyanate (F-N=C=O). This isocyanate is a highly reactive electrophile.

  • If your reaction mixture contains trace water, the isocyanate will react to form an unstable carbamic acid, which then decarboxylates to yield an amine. This amine can then react with another molecule of the isocyanate to form a urea.[8]

  • If your solvent is an alcohol (e.g., methanol, ethanol), it will trap the isocyanate to form a carbamate.[7][8]

To avoid these side products, ensure your reaction is performed under strictly anhydrous conditions and with non-nucleophilic solvents.

Q4: What are the key safety considerations when attempting to work with a compound like this compound?

A4: Safety is paramount. Organic azides, particularly those with a low carbon-to-nitrogen ratio, are potentially explosive.[3][9]

  • Personal Protective Equipment (PPE): Always use a blast shield, face shield, and appropriate gloves.

  • Scale: Never work on a large scale. Initial experiments should be limited to milligram quantities.

  • Energy Input: Avoid heat, friction, shock, and strong light, as these can initiate decomposition.[5][6] Use plastic or ceramic spatulas instead of metal ones.[4]

  • Purification: Do not attempt to purify low molecular weight acyl azides by distillation or sublimation, as this can lead to violent decomposition.[5][6] If isolation is necessary, precipitation and filtration are preferred.

  • Waste Disposal: Azide-containing waste must be handled separately. Never mix it with acidic waste streams.[3] Quench residual azides with a suitable reagent like sodium nitrite under acidic conditions before disposal.[10]

Data Presentation: Stability of Organic Azides

The stability of organic azides is a critical factor. The following table summarizes key guidelines for assessing the potential hazard of an organic azide. This compound (C₁N₃O₁F₁), with a C/N ratio of 1/3, falls into the most hazardous category.

GuidelineRuleStability Assessment for this compoundRecommendation
Carbon-to-Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms.C/N = 1/3. This ratio is extremely low, indicating a very high risk of explosive decomposition.Should never be isolated. If synthesized, it must be as a transient intermediate in solution at very low concentrations.[3][9]
Rule of Six There should be at least six carbon atoms per energetic functional group (e.g., azide).The molecule contains only one carbon atom for the azide group.Fails the Rule of Six, indicating high instability.[9]
Oxygen Balance A measure of the degree to which a molecule can oxidize itself. While not calculated here, the presence of oxygen can contribute to the energy of decomposition.The oxygen atom can contribute to the formation of stable combustion products (CO₂).Indicates a high-energy material.

Experimental Protocols

Caution: These are hypothetical protocols and should be treated with extreme caution. A thorough risk assessment must be conducted before attempting any related experiment.

Protocol 1: Hypothetical In Situ Generation of this compound for a Subsequent Reaction

This protocol aims to generate this compound in situ from a precursor like fluorocarbonyl chloride and immediately use it in a reaction, avoiding isolation.

  • Apparatus Setup:

    • Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer in a fume hood behind a blast shield.

    • Ensure all glassware is rigorously dried in an oven and assembled under a positive pressure of dry nitrogen.

  • Reaction:

    • Charge the flask with a solution of sodium azide (1.1 equivalents) in a dry, non-protic, non-chlorinated solvent (e.g., acetonitrile) and cool the mixture to -20 °C using a cryocooler or a suitable cooling bath.

    • Dissolve fluorocarbonyl chloride (1.0 equivalent) in the same dry solvent and add it to the dropping funnel.

    • Add the fluorocarbonyl chloride solution dropwise to the stirred sodium azide suspension over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.

    • After the addition is complete, stir the mixture at -20 °C for an additional 1-2 hours. The resulting solution/suspension containing the in situ generated this compound should be used immediately in the next step.

    • CRITICAL: Do not allow the solution to warm up, and do not attempt to remove the solvent.

Protocol 2: Trapping of In Situ Generated Fluorocarbonyl Isocyanate (via Curtius Rearrangement)

This protocol utilizes the inherent instability of this compound to perform a Curtius rearrangement and trap the resulting isocyanate with an alcohol to form a carbamate.

  • In Situ Generation:

    • Follow steps 1-3 of Protocol 1 to generate the this compound solution at low temperature.

  • Rearrangement and Trapping:

    • In a separate, dry flask, prepare a solution of a desired alcohol (e.g., benzyl alcohol, 1.2 equivalents) in the same dry solvent.

    • Slowly warm the cold acyl azide solution to room temperature and then gently heat to 40-50 °C behind a blast shield. You should observe controlled gas evolution (N₂).

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours). This indicates the rearrangement to fluorocarbonyl isocyanate is complete.

    • Cool the isocyanate solution to 0 °C.

    • Slowly add the alcohol solution to the isocyanate solution. An exothermic reaction may occur.

    • Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the isocyanate.

  • Workup and Purification:

    • Carefully quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting carbamate product by column chromatography.

Visualizations

Below are diagrams illustrating key troubleshooting and reaction pathways.

TroubleshootingWorkflow Troubleshooting Failed this compound Synthesis start Reaction Failed: No Product or Low Yield check_gas Was vigorous gas evolution observed? start->check_gas check_conditions Review Reaction Conditions check_gas->check_conditions No curtius Likely Cause: Curtius Rearrangement. Product is an isocyanate or its derivatives. check_gas->curtius Yes instability Likely Cause: Decomposition due to instability. check_conditions->instability Moisture, heat, or incompatible reagents? solution_curtius Solution: - Lower reaction temperature. - Use product in situ without isolation. curtius->solution_curtius solution_instability Solution: - Use scrupulously dry reagents/solvents. - Check for reagent compatibility (no acids, heavy metals). - Avoid chlorinated solvents. instability->solution_instability

Caption: Troubleshooting workflow for failed this compound reactions.

DecompositionPathways Decomposition Pathways of this compound start F-C(=O)N₃ (this compound) path_curtius Curtius Rearrangement (Thermal/Photochemical) start->path_curtius path_hydrolysis Nucleophilic Attack (e.g., by H₂O) start->path_hydrolysis isocyanate F-N=C=O + N₂ (Fluorocarbonyl Isocyanate) path_curtius->isocyanate hydrolysis_prod [F-C(=O)OH] + HN₃ (Unstable Products) path_hydrolysis->hydrolysis_prod downstream Further reaction with nucleophiles (alcohols, amines) to form carbamates, ureas, etc. isocyanate->downstream

Caption: Potential decomposition pathways for this compound.

References

Technical Support Center: Carbonazidoyl Fluoride (FCO-N₃)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carbonazidoyl fluoride and other organic azides are highly energetic and potentially explosive materials.[1][2] The information provided here is intended for experienced researchers in properly equipped laboratories and should not be attempted without a thorough hazard analysis, appropriate safety precautions, and expert supervision.[3] All handling should occur in a fume hood behind a blast shield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a low molecular weight organic azide with a high nitrogen content, making it exceptionally sensitive to decomposition from external energy sources like heat, light, friction, and pressure.[3][4] The carbonyl moiety adjacent to the azide group can further decrease its stability compared to aliphatic azides.[5] Decomposition can be violent, leading to the rapid release of nitrogen gas (N₂) and other toxic fumes, such as hydrogen fluoride, in the event of a fire.[6]

Q2: What are the recommended storage conditions for this compound?

A2: All organic azides must be stored at low temperatures and in the dark to prevent decomposition.[1] For this compound, storage at or below -18°C in a designated, explosion-proof freezer is recommended.[3] It should be stored as a dilute solution (not exceeding 1 M) in a compatible, dry, inert solvent.[3][5] Containers should be made of appropriate materials (e.g., passivated stainless steel, certain plastics) and clearly labeled.[3] Never use metal spatulas or parts made of copper or lead, as these can form highly sensitive metal azides.[3][5]

Q3: Which solvents are incompatible with this compound?

A3: Halogenated solvents such as dichloromethane and chloroform must be strictly avoided.[1][3] These can react with the azide functionality to form extremely unstable di- and tri-azidomethane. Acidic conditions should also be avoided, as they can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[3][5]

Q4: How can I tell if my sample of this compound is decomposing?

A4: Signs of decomposition include:

  • Gas Evolution: Noticeable pressure buildup in the storage vessel.

  • Discoloration: A change from a colorless or pale yellow solution to a darker yellow or brown.

  • Precipitate Formation: The appearance of unknown solid material. If any of these signs are observed, do not handle the sample. Consult with your institution's safety officer immediately for emergency disposal procedures.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Pressure Buildup in Storage Vessel 1. Thermal Decomposition: Storage temperature is too high. 2. Photochemical Decomposition: Exposure to light. 3. Contamination: Presence of incompatible materials (e.g., metals, acids).1. Do Not Open the Vessel. 2. Carefully place the vessel behind a blast shield in a fume hood. 3. Alert your safety officer and follow established protocols for the disposal of energetic materials. 4. Review storage procedures to ensure adherence to temperature and light exclusion requirements.[1][3]
Reaction Fails to Proceed or Yields are Low 1. Decomposition of Reagent: The this compound has degraded during storage or handling. 2. Incompatible Reaction Conditions: Presence of water, protic solvents, or incompatible catalysts.1. Prepare a fresh solution of this compound for immediate use. 2. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Argon). 3. Verify the compatibility of all reagents and solvents with the azide functional group.[1]
Unexpected Side Products 1. Curtius Rearrangement: Thermal or photochemical conditions may favor rearrangement to fluorocarbonyl isocyanate.[7] 2. Nitrene Intermediates: Decomposition can generate highly reactive nitrene intermediates, leading to various side reactions.[4][7]1. Lower the reaction temperature. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Consider alternative synthetic pathways that do not involve isolating the carbonyl azide.

Quantitative Stability Data

The stability of organic azides is often evaluated by assessing the ratio of heavy atoms (Carbon, Oxygen) to Nitrogen atoms.[2][5] Compounds with a higher ratio are generally more stable.

CompoundFormula(C+O)/N RatioRelative StabilityMax Storage Concentration
This compound FCON₃(1+1)/3 = 0.67Extremely Low < 1 M in solution[3][5]
n-Nonyl AzideC₉H₁₉N₃9/3 = 3.0Relatively Safe[2]Pure (up to 20g)[2]
Phenyl AzideC₆H₅N₃6/3 = 2.0Moderate< 5g, below RT[2][5]

Note: The "Rule of Six" suggests that having at least six carbon atoms per energetic group provides sufficient dilution to render a compound relatively safe to handle.[3][5] this compound does not meet this criterion.

Experimental Protocols

Protocol: Dilution for Short-Term Storage and Handling

Objective: To prepare a standardized, dilute solution of this compound in an inert solvent to minimize explosion risk during experimental use.

Materials:

  • Concentrated stock of this compound (handle with extreme caution)

  • Anhydrous, degassed acetonitrile (or other suitable dry, non-protic solvent)

  • Dry, argon-flushed vials with PTFE-lined caps

  • Gas-tight syringes

  • Explosion-proof freezer (-20°C)

  • Blast shield and appropriate personal protective equipment (PPE)

Procedure:

  • Ensure all operations are conducted in a certified fume hood behind a blast shield.

  • Pre-chill the anhydrous solvent and vials to 0°C.

  • Under a positive pressure of argon, slowly draw a calculated volume of the concentrated this compound stock into a pre-chilled, gas-tight syringe.

  • Dispense the stock solution dropwise into the pre-chilled vial containing the anhydrous acetonitrile, ensuring the final concentration does not exceed 1 M.[3]

  • Gently swirl the vial to ensure homogeneity. Do not use magnetic stirring, which can introduce frictional heat.

  • Seal the vial with the PTFE-lined cap and wrap it in aluminum foil to protect it from light.

  • Label the vial clearly with the compound name, concentration, date, and "EXPLOSIVE HAZARD".

  • Immediately transfer the solution to a designated explosion-proof freezer for storage.

  • This diluted solution should be used as quickly as possible. Do not store for extended periods.

  • Any unused portion must be quenched and disposed of according to institutional hazardous waste protocols.[3]

Visualizations

Logical Workflow: Troubleshooting Reagent Decomposition

DecompositionTroubleshooting start Observe Sign of Decomposition (e.g., Gas, Color Change) q1 Is the container pressurized? start->q1 action1 DO NOT OPEN. Place behind blast shield. Contact Safety Officer. q1->action1 Yes action2 Cease use immediately. Treat as potentially unstable. Consult Safety Officer for disposal. q1->action2 No review Review Storage & Handling Procedures: - Temperature Control? - Light Exclusion? - Material Compatibility? action1->review action2->review

Caption: A decision-making flowchart for handling suspected decomposition.

Relationship Diagram: Factors Affecting Stability

StabilityFactors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors low_temp Low Temperature (≤ -18°C) core Carbonazidoyl Fluoride Stability low_temp->core dilution Inert Solvent Dilution (< 1M) dilution->core darkness Exclusion of Light darkness->core inert_atm Inert Atmosphere (Argon) inert_atm->core heat Heat / Friction light UV / Visible Light metals Incompatible Metals (Cu, Pb, etc.) acids Acids / Protic Solvents core->heat core->light core->metals core->acids

Caption: Factors that positively and negatively influence stability.

References

Technical Support Center: Safely Quenching Unreacted Carbonazidoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely quenching unreacted carbonazidoyl fluoride in experimental settings. Given the hazardous nature of this compound, which combines the reactivity of an acyl fluoride with the potential instability of an organic azide, all procedures should be conducted with extreme caution in a well-ventilated fume hood, and with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound (F-CO-N₃) possesses two reactive functional groups, each with significant hazards:

  • Acyl Fluoride: This group is highly reactive towards nucleophiles, including water. Hydrolysis can rapidly generate hydrofluoric acid (HF), which is corrosive and highly toxic.

  • Azide Group: Organic azides can be thermally unstable and potentially explosive, especially in the presence of transition metals or upon heating. Acidification of azides can produce hydrazoic acid (HN₃), a highly toxic and explosive gas.

Q2: Can I quench unreacted this compound with water?

A2: While water will react with the acyl fluoride moiety, this is not recommended as a primary quenching method. The rapid, uncontrolled hydrolysis can lead to a sudden release of heat and toxic hydrofluoric acid (HF) and hydrazoic acid (HN₃). A more controlled, two-stage quenching procedure is advised.

Q3: What is the recommended general approach for quenching unreacted this compound?

A3: A two-stage quenching process is recommended. First, address the reactive acyl fluoride by converting it to a more stable derivative. Second, quench the azide functionality. This ensures that each hazardous component is neutralized in a controlled manner.

Q4: Are there any solvents I should avoid during the quenching process?

A4: Yes. Avoid using halogenated solvents such as dichloromethane (DCM) and chloroform (CHCl₃) with azide-containing mixtures. These solvents can react with azides to form extremely explosive di- and triazidomethanes[1][2].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Gas evolution during quenching. Reaction of the acyl fluoride with the quenching agent or decomposition of the azide.Ensure the reaction is performed in a well-ventilated fume hood. Control the rate of addition of the quenching agent and maintain cooling.
Formation of a precipitate. Insoluble byproducts from the quenching reaction.This is not necessarily an issue, but the precipitate should be handled with care until the quenching process is complete and the mixture is fully neutralized.
Exothermic reaction (heat generation). The quenching reaction is highly exothermic.Perform the quench in an ice bath to dissipate heat effectively. Add the quenching agent slowly and monitor the temperature of the reaction mixture.

Experimental Protocols

Protocol 1: Two-Stage Quenching of this compound with an Alcohol followed by Nitrous Acid

This protocol is designed for the controlled neutralization of unreacted this compound in an organic solvent.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Anhydrous ethanol or isopropanol.

  • Aqueous solution of sodium nitrite (NaNO₂), 20% w/v.

  • Aqueous solution of sulfuric acid (H₂SO₄), 2 M.

  • Starch-iodide paper.

  • Ice bath.

  • Stir plate and stir bar.

  • Addition funnel.

Procedure:

Stage 1: Quenching the Acyl Fluoride

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add an excess of anhydrous ethanol or isopropanol to the reaction mixture. This will convert the this compound to the corresponding, more stable ethyl or isopropyl carbamate.

  • Allow the reaction to stir at 0 °C for at least 30 minutes to ensure complete conversion of the acyl fluoride.

Stage 2: Quenching the Azide

  • In a separate flask, prepare a 20% aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the reaction mixture from Stage 1, maintaining the temperature at 0 °C. Use approximately 1.5 g of sodium nitrite for every gram of the initial this compound.

  • Slowly add 2 M sulfuric acid via a dropping funnel. Gas evolution (N₂ and NO) will be observed. Caution: This step must be performed in a fume hood as toxic nitric oxide (NO) gas is released. [2]

  • Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).

  • Test for the presence of excess nitrite using starch-iodide paper. A blue-black color indicates that the azide has been completely quenched.[2][3]

  • The resulting mixture can then be worked up and disposed of according to your institution's hazardous waste guidelines.

Data Summary

Parameter Recommendation Rationale
Quenching Temperature 0 °CTo control the exothermic reaction and prevent thermal decomposition of the azide.
Acyl Fluoride Quenching Agent Anhydrous ethanol or isopropanolReacts with the acyl fluoride to form a more stable carbamate ester.
Azide Quenching Reagent Sodium nitrite and sulfuric acidGenerates nitrous acid in situ to safely decompose the azide to nitrogen gas.[1][4]
Sodium Nitrite Excess ~1.5 g per gram of azide compoundEnsures complete destruction of the azide functionality.[2][3]

Logical Workflow for Quenching this compound

G start Start: Reaction Mixture with Unreacted This compound cool Cool to 0 °C in Ice Bath start->cool add_alcohol Slowly Add Anhydrous Alcohol (e.g., Ethanol) cool->add_alcohol stir_1 Stir for 30 min at 0 °C add_alcohol->stir_1 acyl_fluoride_quenched Acyl Fluoride Quenched (Forms Carbamate) stir_1->acyl_fluoride_quenched add_nano2 Add 20% aq. NaNO₂ acyl_fluoride_quenched->add_nano2 add_h2so4 Slowly Add 2M H₂SO₄ (in Fume Hood) add_nano2->add_h2so4 gas_evolution Gas Evolution (N₂, NO) add_h2so4->gas_evolution test_acidic Test for Acidity gas_evolution->test_acidic test_nitrite Test for Excess Nitrite (Starch-Iodide Paper) test_acidic->test_nitrite quench_complete Quenching Complete test_nitrite->quench_complete

References

overcoming solubility issues with carbonazidoyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbonazidoyl Fluoride

Disclaimer: this compound (F-CO-N₃) is not a commonly documented chemical compound in available scientific literature. Therefore, this guide has been constructed based on the established chemical principles and known properties of structurally related compounds, namely acyl azides and acyl fluorides . Researchers should treat this compound as novel and highly reactive, exercising extreme caution and conducting thorough small-scale safety and solubility tests before proceeding with any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected chemical properties?

This compound is a putative compound featuring both an acyl fluoride and an acyl azide functional group attached to the same carbonyl carbon. This structure suggests it is a highly energetic and reactive molecule.

  • Acyl Fluoride Moiety: Acyl fluorides are the most stable of the acyl halides but are still highly susceptible to nucleophilic attack. The strong carbon-fluorine bond makes them useful acylating agents.

  • Acyl Azide Moiety: Acyl azides are known as high-energy compounds that can be sensitive to heat and shock.[1] They are key intermediates in the Curtius rearrangement to form isocyanates and are used in peptide synthesis.[2][3]

The combination of these two functionalities implies the compound will be a potent electrophile and require careful handling.

Q2: My this compound is not dissolving. What is the recommended starting solvent?

For highly polar, reactive compounds like this, the choice of solvent is critical. Start with anhydrous, polar aprotic solvents.

  • Primary Recommendations: Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

  • Rationale: These solvents are generally effective for dissolving acyl azides and are common in reactions involving acyl fluorides.[4][5] They can solvate the polar carbonyl group without reacting under anhydrous conditions. Always start with a very small quantity of the compound to test solubility.

Q3: I'm observing a color change or gas evolution upon adding my solvent. What is happening?

Gas evolution (likely nitrogen, N₂) and/or a color change suggests the compound is decomposing. This compound is expected to be unstable.

  • Thermal Instability: Acyl azides can decompose, especially with heat.

  • Solvent Reactivity: Protic solvents (like water or alcohols) will react rapidly with the acyl fluoride and can also react with the azide.[6] Certain solvents may catalyze decomposition. For instance, halogenated solvents like dichloromethane should be avoided with azides due to the risk of forming explosive diazidomethane.[1]

If you observe decomposition, immediately cease the experiment, and re-evaluate your solvent choice and experimental conditions (e.g., temperature).

Q4: Can I heat the mixture to improve the solubility of this compound?

Extreme caution is advised. Heating acyl azides significantly increases the risk of rapid, exothermic decomposition or explosion.[1]

  • Recommendation: Avoid heating if at all possible.

  • If Absolutely Necessary: Perform on a micro-scale (milligrams) behind a blast shield. Use gentle, localized warming with a water bath and do not exceed 40-50°C. Monitor constantly for any signs of reaction.

Q5: Are there any solvents I should absolutely avoid?

Yes. Due to the high reactivity of both the acyl fluoride and acyl azide groups, several solvent classes are incompatible.

  • Protic Solvents: Water, alcohols, and primary/secondary amines will react to form carboxylic acids, esters, and amides, respectively.

  • Halogenated Solvents: Specifically, dichloromethane (DCM) and chloroform should be avoided as they can form dangerously unstable compounds with azides.[1]

  • Acids: Mixing with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1]

Data Presentation: Solvent Selection Guide

The following table provides guidance on solvent selection for this compound, extrapolated from data on related compounds. All solvents should be anhydrous grade.

Solvent CategoryExamplesExpected Solubility & Compatibility
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO, THFRecommended Starting Point. Generally good solubility for polar acyl azides and compatible with acyl fluorides.[4][5] Use with caution; DMF/DMSO may be difficult to remove.
Ethers Diethyl ether, Dioxane, MTBEPossible, but may have lower solubility. Less polar than THF. Can be used if a less polar environment is required.
Aromatic Toluene, BenzeneLikely Poor Solubility. Generally reserved for less polar compounds. May be used in specific reaction setups, such as for in-situ generation and reaction.[4]
Non-Polar Alkanes Hexanes, HeptaneInsoluble. These solvents lack the polarity to dissolve the highly polar C=O and N₃ groups.
Halogenated Dichloromethane (DCM), ChloroformSTRONGLY AVOID. Can form highly unstable and explosive di- and tri-azidomethane with azide compounds.[1]
Protic Water, Methanol, Ethanol, Acetic AcidREACTIVE. Will readily react with the acyl fluoride and/or acyl azide moiety, leading to decomposition or undesired product formation.[6]

Troubleshooting Guides & Visualizations

Workflow for Overcoming Solubility Issues

If initial attempts to dissolve this compound fail, follow this systematic approach.

G cluster_0 start Start: Small-scale solubility test (1-2 mg) solvent1 Attempt to dissolve in primary solvent (e.g., MeCN) start->solvent1 check1 Is it soluble? solvent1->check1 success Success: Proceed with experiment check1->success Yes solvent2 Attempt to dissolve in secondary solvent (e.g., THF, DMF) check1->solvent2 No check2 Is it soluble? solvent2->check2 check2->success Yes cosolvent Consider co-solvent system (e.g., Toluene/MeCN) check2->cosolvent No fail Insoluble: Re-evaluate synthesis or consult specialist cosolvent->fail

Caption: Systematic workflow for troubleshooting solubility.

Logical Pathway for Solvent Choice Based on Reaction Type

The intended reaction will influence the ideal solvent. This diagram helps guide the decision process.

G cluster_1 start Define Reaction Goal check_target Which functional group is the target? start->check_target acyl_target Target: Acyl Carbonyl (Nucleophilic Acyl Substitution) check_target->acyl_target C=O azide_target Target: Azide Group (e.g., Cycloaddition, Reduction) check_target->azide_target N3 acyl_solvent Use Polar Aprotic Solvent (MeCN, DMF, THF) Ensures solubility and ion separation. acyl_target->acyl_solvent azide_solvent Solvent depends on reaction. (e.g., THF for reductions, DMF for 'Click' Chemistry) azide_target->azide_solvent final_check Confirm solvent compatibility with all reagents. acyl_solvent->final_check azide_solvent->final_check

Caption: Decision tree for solvent selection based on reactivity.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To safely determine an appropriate solvent for this compound on a sub-milligram scale.

Safety: This protocol must be performed in a certified fume hood behind a blast shield. Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and heavy-duty gloves. Do not use metal spatulas.[1]

Materials:

  • This compound (1-2 mg)

  • Selection of anhydrous solvents (e.g., Acetonitrile, THF, DMF)

  • Small vial (1 mL) with a cap

  • Plastic or ceramic micro-spatula

  • Pipettes

Procedure:

  • Place a 1 mL vial in a beaker on a magnetic stir plate inside the fume hood.

  • Carefully weigh approximately 1-2 mg of this compound and add it to the vial using a plastic or ceramic spatula.

  • Add the first chosen solvent (e.g., Acetonitrile) dropwise, starting with 0.1 mL.

  • Stir the mixture at room temperature. Do not heat.

  • Observe for dissolution. If the compound dissolves completely, the solvent is suitable.

  • If the compound does not dissolve after 5 minutes, add another 0.1 mL of solvent and continue stirring.

  • If the compound remains insoluble after adding a total of 0.5 mL of the solvent, consider it poorly soluble in that solvent.

  • Safely quench the test solution according to hazardous waste protocols for reactive azides.

  • Repeat the process with a different solvent if necessary.

Protocol 2: General Procedure for Dissolving this compound for Reaction

Objective: To prepare a solution of this compound for use in a chemical reaction.

Safety: This procedure assumes a suitable solvent has been identified via small-scale testing. All operations must be conducted in a fume hood behind a blast shield.

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Add the desired volume of the chosen anhydrous solvent to the reaction flask via cannula or syringe.

  • Cool the solvent to 0°C using an ice-water bath to minimize the risk of thermal decomposition upon addition of the reactive compound.

  • Weigh the required amount of this compound in a separate, dry container.

  • Add the this compound to the cold, stirring solvent in small portions. Never add the solvent to the dry compound.

  • Allow the mixture to stir at 0°C until full dissolution is observed.

  • The resulting solution is now ready for the subsequent addition of other reagents as required by your experimental plan. Maintain the inert atmosphere and low temperature unless the reaction protocol specifies otherwise.

References

minimizing the formation of impurities in carbonazidoyl fluoride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl azide intermediates, particularly in the context of the Curtius rearrangement. The aim is to help minimize the formation of impurities and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and rearrangement of acyl azides to form isocyanates and their subsequent derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the acyl azide intermediate.- Ensure the starting carboxylic acid is completely converted to a more reactive species (e.g., acyl chloride) before adding the azide source. - When using diphenylphosphoryl azide (DPPA), ensure anhydrous conditions as it can react with water.[1] - Consider alternative methods for acyl azide formation, such as using trichloroacetonitrile and triphenylphosphine with sodium azide, which can be efficient at room temperature.[2]
Incomplete rearrangement of the acyl azide.- The thermal Curtius rearrangement requires sufficient heat to promote the concerted loss of nitrogen gas and rearrangement to the isocyanate.[3] Ensure the reaction temperature is appropriate for the specific substrate. Toluene is often used as a high-boiling solvent.[1] - For photochemical rearrangements, ensure the light source has the correct wavelength and intensity to induce the reaction.
Decomposition of the isocyanate intermediate.- Isocyanates are reactive and can be sensitive to moisture and other nucleophiles.[3][4] It is often preferable to trap the isocyanate in situ with the desired nucleophile (e.g., alcohol for carbamates, amine for ureas) rather than isolating it.[5][6]
Formation of Urea Byproducts Presence of water in the reaction mixture.- Water can react with the isocyanate intermediate to form an unstable carbamic acid, which then decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.[6][7][8] - Use anhydrous solvents and reagents. Drying agents like magnesium sulfate or sodium sulfate can be used to remove trace amounts of water.[9] - Toluene is a good solvent choice due to its low water miscibility.[1]
Formation of Nitrene-Related Impurities Use of photochemical rearrangement conditions.- Photochemical decomposition of acyl azides proceeds through a nitrene intermediate, which is highly reactive and can undergo side reactions like C-H insertion with the solvent, leading to impurities.[3][10] - Whenever possible, opt for thermal Curtius rearrangement, which occurs via a concerted mechanism and avoids the formation of a free nitrene intermediate, thus minimizing these side products.[3]
Incomplete Reaction or Slow Conversion Insufficient activation of the carboxylic acid.- When preparing the acyl azide from a carboxylic acid, ensure complete activation. For example, when using oxalyl chloride, a catalytic amount of DMF is often employed.[11]
Low reaction temperature for thermal rearrangement.- The temperature required for the Curtius rearrangement can vary depending on the substrate. If the reaction is sluggish, a gradual increase in temperature might be necessary. Monitoring the reaction by techniques like IR spectroscopy (disappearance of the azide peak) can help determine the optimal temperature.[12][13]
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.- If urea byproducts are formed, they are often insoluble and can sometimes be removed by filtration.[1] - Purification of the final product (e.g., carbamate or urea) can often be achieved by silica gel chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction being referred to as a "carbonazidoyl fluoride reaction"?

While "this compound" is not a standard chemical name, it likely refers to reactions involving acyl azides (R-CO-N₃), which are key intermediates in the Curtius rearrangement. The "fluoride" aspect may relate to the use of an acyl fluoride as a starting material or the use of fluorinated reagents in the synthesis. The Curtius rearrangement is a thermal or photochemical process that converts an acyl azide into an isocyanate with the loss of nitrogen gas.[3][4]

Q2: What are the main sources of impurities in a Curtius rearrangement?

The primary sources of impurities are:

  • Urea byproducts: Formed when the isocyanate intermediate reacts with water, leading to a primary amine that then reacts with another isocyanate molecule.[1]

  • Nitrene insertion products: In photochemical rearrangements, a highly reactive nitrene intermediate can insert into C-H bonds of the solvent or other molecules.[3]

  • Unreacted starting materials: Incomplete conversion of the carboxylic acid or acyl chloride to the acyl azide.

Q3: How can I monitor the progress of a Curtius rearrangement?

Infrared (IR) spectroscopy is a valuable tool for monitoring the reaction. The disappearance of the characteristic strong azide peak (around 2130 cm⁻¹) and the appearance of the strong isocyanate peak (around 2270 cm⁻¹) indicate the progress of the rearrangement.[12][13] Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting material.

Q4: Is it better to perform a thermal or photochemical Curtius rearrangement?

For minimizing impurities, a thermal Curtius rearrangement is generally preferred.[3] The thermal reaction proceeds through a concerted mechanism, avoiding the formation of a highly reactive nitrene intermediate that can lead to side products through insertion reactions.[3][10] Photochemical rearrangements should be considered when the substrate is sensitive to high temperatures.

Q5: What are the best practices for handling acyl azides safely?

Acyl azides are potentially explosive and should be handled with care.[11]

  • Avoid isolating the acyl azide if possible; generate and use it in situ.[11]

  • Keep reaction temperatures as low as possible during the formation of the acyl azide.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

Quantitative Data Summary

Since the extent of impurity formation is highly dependent on the specific substrate and reaction conditions, a general quantitative table is provided below for users to populate with their own experimental data. This will aid in optimizing reaction conditions to minimize impurities.

Reaction Parameter Condition 1 Condition 2 Condition 3 Condition 4
Starting Material
Method for Acyl Azide Formation
Solvent
Reaction Temperature (°C)
Reaction Time (h)
Yield of Desired Product (%)
Level of Urea Impurity (%)
Level of Nitrene Insertion Impurity (%)
Other Impurities (%)

Experimental Protocols

Protocol 1: Synthesis of Acyl Azide from a Carboxylic Acid using Diphenylphosphoryl Azide (DPPA)

This one-pot procedure is widely used as it avoids the isolation of the potentially explosive acyl azide.[11]

  • To a stirred solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add triethylamine (Et₃N, 3.0 eq).[5]

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the mixture at room temperature.[5]

  • Stir the reaction mixture for 30 minutes at room temperature to allow for the formation of the acyl azide.[5]

  • Proceed directly to the Curtius rearrangement by heating the reaction mixture or by adding the desired nucleophile.

Protocol 2: Thermal Curtius Rearrangement and Trapping with an Alcohol

This protocol describes the conversion of the in situ generated acyl azide to a carbamate.

  • Following the completion of Protocol 1, heat the reaction mixture to reflux (e.g., in toluene, approx. 110 °C) for 2 hours to effect the Curtius rearrangement to the isocyanate.[5]

  • Cool the solution to room temperature.

  • Add the desired alcohol (e.g., allyl alcohol, 10.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq).[5]

  • Heat the reaction mixture (e.g., at 95 °C) and stir for 14 hours or until the reaction is complete as monitored by TLC or IR spectroscopy.[5]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired carbamate.[5]

Visualizations

experimental_workflow cluster_acyl_azide Acyl Azide Formation cluster_rearrangement Curtius Rearrangement cluster_trapping Nucleophilic Trapping start Carboxylic Acid reagents DPPA, Et3N Toluene, RT, 30 min start->reagents 1. acyl_azide Acyl Azide (in situ) reagents->acyl_azide 2. heat Reflux (Toluene) 2 hours acyl_azide->heat 3. isocyanate Isocyanate Intermediate heat->isocyanate 4. nucleophile Alcohol, DMAP 95 °C, 14 hours isocyanate->nucleophile 5. product Carbamate Product nucleophile->product 6.

Caption: Experimental workflow for the one-pot Curtius rearrangement.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 start Low Product Yield cause1 Incomplete Acyl Azide Formation start->cause1 cause2 Incomplete Rearrangement start->cause2 cause3 Isocyanate Decomposition start->cause3 sol1a Ensure anhydrous conditions cause1->sol1a sol1b Verify complete activation of carboxylic acid cause1->sol1b sol2a Increase reaction temperature cause2->sol2a sol2b Use appropriate light source (photochemical) cause2->sol2b sol3a Trap isocyanate in situ cause3->sol3a

References

Validation & Comparative

comparative study of carbonazidoyl fluoride and other azidating agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Azidating Agents for Researchers and Drug Development Professionals

Introduction

The introduction of an azide functional group is a critical transformation in modern organic synthesis, particularly within drug discovery and development. Organic azides are versatile intermediates that can be readily converted to a wide range of nitrogen-containing functionalities, including amines, amides, and triazoles via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][] This guide provides a comparative analysis of various azidating agents, with a special focus on the hypothetical reagent, carbonazidoyl fluoride, and its potential advantages and disadvantages relative to established alternatives.

While a specific reagent named "this compound" is not documented in the reviewed literature, its putative structure (F-C(=O)-N₃) suggests it belongs to the family of acyl azides. Acyl azides are known for their use in the Curtius rearrangement to form isocyanates. The presence of a highly electronegative fluorine atom would likely modulate its reactivity, making it a potentially interesting, albeit hypothetical, tool for azidation. This guide will therefore compare its predicted reactivity with well-established azidating agents.

Comparative Data of Azidating Agents

The selection of an appropriate azidating agent is contingent on several factors, including substrate scope, reaction conditions, safety considerations, and functional group tolerance. The following table summarizes the key characteristics of several common azidating agents in comparison to the projected properties of this compound.

Azidating AgentFormulaKey CharacteristicsAdvantagesDisadvantages
Sodium Azide NaN₃Widely used, inexpensive, nucleophilic azide source.Cost-effective, readily available.Highly toxic and potentially explosive, especially in the presence of acid which forms hydrazoic acid.[3] Limited solubility in organic solvents.
Trimethylsilyl Azide (TMSN₃) (CH₃)₃SiN₃Versatile and safer alternative to sodium azide for introducing the azide group.Good solubility in organic solvents, generally safer than NaN₃.Moisture sensitive, relatively expensive.
Diphenylphosphoryl Azide (DPPA) (C₆H₅)₂P(O)N₃Used in the Curtius rearrangement and for the synthesis of azides from alcohols (via the Mitsunobu reaction).Effective for azidation of alcohols.Can be explosive upon heating.
Azidoiodinanes (e.g., Zhdankin's reagent) ArIN₃Hypervalent iodine reagents used for direct C-H azidation.[1][4]Enables late-stage functionalization of complex molecules.[1][4]Can be thermally unstable, relatively expensive.
This compound (Hypothetical) F-C(=O)-N₃Predicted to be a highly reactive electrophilic azidating agent.Potentially highly reactive due to the electron-withdrawing fluorine atom. May offer unique selectivity.Likely to be highly unstable and potentially explosive. Synthesis could be challenging.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for common azidation reactions.

Protocol 1: Synthesis of an Alkyl Azide using Sodium Azide

This protocol describes a general procedure for the synthesis of an organic azide from an organic bromide.

Materials:

  • Organic bromide (10 mmol)

  • Sodium azide (15 mmol, 0.98 g)

  • tert-Butyl alcohol/water (1:1, 100 mL)

  • Ethyl acetate

  • Round-bottom flask (250 mL)

Procedure:

  • To a 250 mL round-bottom flask, add the organic bromide (10 mmol), tert-butyl alcohol/water (1:1, 100 mL), and sodium azide (15 mmol).

  • Stir the mixture at room temperature for 2-3 hours.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude organic azide.

  • Purify the product as necessary to remove any residual inorganic azides.[5]

Safety Note: Metal azides are shock-sensitive and should be handled with non-metallic spatulas.[5] Any remaining inorganic azides in the aqueous solution should be quenched with aqueous nitrous acid.[5]

Protocol 2: Iron-Catalyzed Azidation of a Benzylic C-H Bond

This protocol is an example of a late-stage functionalization reaction.[1]

Materials:

  • Substrate with a benzylic C-H bond (0.1 mmol)

  • Hypervalent iodine reagent (e.g., 1-azido-1,2-benziodoxol-3(1H)-one) (2.5 equiv)

  • Iron(II) acetate (Fe(OAc)₂) (10 mol %)

  • PyBox ligand (e.g., L1) (11 mol %)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vessel, combine the substrate (0.1 mmol), iron(II) acetate (10 mol %), and the PyBox ligand (11 mol %).

  • Add ethyl acetate as the solvent.

  • Add the hypervalent iodine reagent (2.5 equiv).

  • Stir the reaction mixture at 23 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.[1]

Visualizing Reaction Workflows

General Workflow for Azide Synthesis and Application

The following diagram illustrates a typical workflow from the introduction of an azide group to its subsequent functionalization, a common strategy in drug development.

G cluster_synthesis Azide Synthesis cluster_application Azide Application Start Starting Material (e.g., Alkyl Halide, Alcohol) Azidation Azidation Reaction (e.g., with NaN3, TMSN3) Start->Azidation Purification1 Purification Azidation->Purification1 Azide Organic Azide Purification1->Azide Click Click Chemistry (CuAAC with Alkyne) Azide->Click Reduction Staudinger Reduction (to Amine) Azide->Reduction Triazole Triazole Product Click->Triazole Amine Amine Product Reduction->Amine Further_Functionalization Drug Candidate Triazole->Further_Functionalization Further Functionalization Amine->Further_Functionalization Further Functionalization

Caption: Workflow of azide synthesis and its application in drug discovery.

Logical Relationship of Azidating Agent Selection

The choice of an azidating agent is a critical decision in the planning of a synthetic route. The diagram below outlines the logical considerations for this selection process.

G cluster_agents Azidating Agent Selection Start Define Synthetic Goal Substrate Substrate Analysis (Functional Groups, Sterics) Start->Substrate Conditions Reaction Condition Constraints (Temperature, pH) Start->Conditions Safety Safety & Cost (Toxicity, Explosive Risk, Price) Start->Safety NaN3 Sodium Azide Substrate->NaN3 Simple, robust substrates TMSN3 TMSN3 Substrate->TMSN3 Sensitive substrates Hypervalent_Iodine Hypervalent Iodine Reagents Substrate->Hypervalent_Iodine C-H Azidation DPPA DPPA Conditions->DPPA Mild conditions for alcohols Safety->NaN3 High risk Safety->TMSN3 Moderate risk Final_Choice Optimal Azidating Agent NaN3->Final_Choice TMSN3->Final_Choice DPPA->Final_Choice Hypervalent_Iodine->Final_Choice

Caption: Decision tree for selecting an appropriate azidating agent.

Conclusion

The field of azidation chemistry continues to evolve, with the development of new reagents and catalytic systems that offer improved safety profiles, broader substrate scope, and greater functional group tolerance. While "this compound" remains a hypothetical construct, its analysis within the context of existing azidating agents provides a valuable framework for understanding the structure-reactivity relationships that govern these important reagents. For researchers and drug development professionals, a thorough understanding of the comparative advantages and limitations of different azidating agents is essential for the efficient and successful synthesis of novel molecular entities.

References

Triflyl Azide vs. Safer Alternatives: A Comparative Guide to Diazo Transfer Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of complex organic molecules, particularly for applications in drug discovery and development, the efficient and safe introduction of the diazo functional group is a critical transformation. For years, trifluoromethanesulfonyl azide, commonly known as triflyl azide (TfN₃), has been a widely used reagent for diazo transfer reactions. However, its extreme instability and explosive nature pose significant safety risks in a laboratory setting. This guide provides a comprehensive comparison of triflyl azide with a safer and more stable alternative, imidazole-1-sulfonyl azide hydrogen sulfate, supported by experimental data and protocols.

Performance and Safety Profile: A Tale of Two Reagents

The primary and most critical difference between triflyl azide and imidazole-1-sulfonyl azide hydrogen sulfate lies in their safety profiles. Triflyl azide is a notoriously hazardous reagent that is prone to violent decomposition and is not commercially available due to its explosive properties.[1] It must be prepared in situ and handled with extreme caution, often as a dilute solution.[1][2] In contrast, imidazole-1-sulfonyl azide hydrogen sulfate is a crystalline, shelf-stable solid, offering a significant advantage in terms of handling and storage.[3][4]

From a performance perspective, imidazole-1-sulfonyl azide and its salts have been shown to be equally effective as diazo-transfer reagents compared to triflyl azide for converting primary amines to azides and activated methylene compounds to diazo compounds.[5][6] This makes the imidazole-based reagent a viable and much safer substitute in a wide range of chemical transformations.

Table 1: Comparison of Triflyl Azide and Imidazole-1-sulfonyl Azide Hydrogen Sulfate

FeatureTriflyl Azide (TfN₃)Imidazole-1-sulfonyl Azide Hydrogen Sulfate
Physical State Oily, colorless liquid (typically used in solution)Crystalline solid
Stability Highly unstable and explosiveShelf-stable solid
Commercial Availability Not commercially available; must be prepared in situCommercially available
Handling Requires extreme caution; used in dilute solutionsCan be handled as a solid with standard laboratory precautions
Byproducts Triflic acid and triflate saltsImidazole and sulfate salts (water-soluble and easily removed)
Substrate Scope Primary amines, activated methylene compoundsPrimary amines, activated methylene compounds
Reaction Conditions Often requires catalysis (e.g., Cu(II)) and careful temperature controlMild, often copper-free conditions

Experimental Protocols

The following are representative protocols for diazo transfer reactions using both triflyl azide and its safer alternative.

Protocol 1: Diazo Transfer to a Primary Amine using Triflyl Azide (in situ preparation)

Warning: This procedure involves a highly explosive reagent and should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield.

  • In a round-bottom flask, a solution of sodium azide in a biphasic mixture of water and dichloromethane is prepared and cooled to 0°C.

  • Triflic anhydride is added dropwise to the vigorously stirred solution. The mixture is stirred for 2 hours at 0°C.

  • The organic layer containing the triflyl azide is carefully separated and used immediately without concentration.

  • The primary amine substrate and a copper(II) sulfate catalyst are dissolved in a suitable solvent (e.g., toluene/methanol).

  • The freshly prepared triflyl azide solution is added to the amine solution at 0°C.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is carefully quenched, and the product is isolated and purified.[2][7][8]

Protocol 2: Diazo Transfer to a Primary Amine using Imidazole-1-sulfonyl Azide Hydrogen Sulfate
  • The primary amine substrate is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine) are added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the azide product, which can be further purified by chromatography if necessary.

Reaction Mechanisms and Workflow

The general mechanism for diazo transfer from a sulfonyl azide to a primary amine involves the formation of a triazene intermediate, which then fragments to yield the desired azide and the sulfonamide byproduct.

DiazoTransferMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Triazene R-NH₂⁺-N⁻-SO₂R' Amine->Triazene Nucleophilic Attack SulfonylAzide R'SO₂N₃ SulfonylAzide->Triazene Azide R-N₃ Triazene->Azide Fragmentation Sulfonamide R'SO₂NH₂ Triazene->Sulfonamide

Caption: General mechanism of diazo transfer from a sulfonyl azide.

The workflow for using the safer imidazole-1-sulfonyl azide hydrogen sulfate is significantly more straightforward and less hazardous than that for triflyl azide.

WorkflowComparison cluster_TfN3 Triflyl Azide Workflow cluster_Imidazole Imidazole-1-sulfonyl Azide Workflow start_TfN3 Start: Prepare Reagents (in situ TfN₃ generation) react_TfN3 Diazo Transfer Reaction (Strict temperature control, catalysis) start_TfN3->react_TfN3 quench_TfN3 Careful Quenching of Excess Reagent react_TfN3->quench_TfN3 workup_TfN3 Workup and Purification quench_TfN3->workup_TfN3 end_TfN3 End: Isolate Azide workup_TfN3->end_TfN3 start_Imidazole Start: Weigh Solid Reagent react_Imidazole Diazo Transfer Reaction (Mild conditions) start_Imidazole->react_Imidazole workup_Imidazole Standard Workup and Purification react_Imidazole->workup_Imidazole end_Imidazole End: Isolate Azide workup_Imidazole->end_Imidazole

Caption: Comparison of experimental workflows.

References

Navigating the Analytical Landscape for Carbonazidoyl Fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to the analytical validation methods for the highly reactive compound, carbonazidoyl fluoride. This publication provides a detailed comparison of potential analytical techniques, complete with experimental protocols and performance data, to aid in the selection of the most suitable method for specific research needs.

Due to the absence of established analytical methods specifically for this compound, this guide draws parallels from validated methods for analogous compounds containing organic azide and acyl fluoride functionalities. The presented data is crucial for ensuring the quality, consistency, and reliability of analytical results in research and development involving this unique chemical entity.

Comparative Analysis of Analytical Techniques

The validation of an analytical method is paramount to guarantee that the chosen procedure is fit for its intended purpose. For a reactive molecule like this compound, a careful selection of the analytical technique is critical. Below is a comparative summary of potential methods based on the analysis of its core functional groups: the azide and the acyl fluoride.

Table 1: Comparison of Analytical Methods for the Organic Azide Moiety
ParameterHPLC-UVTLC-Densitometry
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation on a thin layer of adsorbent material with quantification of spots by measuring light absorbance or fluorescence.
Linearity (R²) >0.999>0.99
Limit of Detection (LOD) 0.17 µg/g[1]40 ng/spot
Limit of Quantitation (LOQ) 0.84 µg/g[1]80 ng/spot
Accuracy (% Recovery) 94.0% - 103.0%[1]93% - 105%[2]
Precision (%RSD) < 2%< 5%[2]
Throughput LowerHigher (multiple samples per plate)
Advantages High precision, accuracy, and sensitivity. Well-established and widely used for quantitative analysis.Simple, cost-effective, and high throughput. Good for screening and semi-quantitative analysis.
Disadvantages More complex instrumentation, higher cost per sample.Lower resolution and sensitivity compared to HPLC.
Table 2: Comparison of Analytical Methods for the Acyl Fluoride/Fluoride Moiety
ParameterIon Chromatography (IC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. Typically requires hydrolysis of the acyl fluoride to fluoride.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. Often requires derivatization.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.027 ppm[3]Low femtomol range[4]
Limit of Quantitation (LOQ) 0.083 ppm[3]Low femtomol range
Accuracy (% Recovery) 90% - 110%93.7% - 122%[5]
Precision (%RSD) < 2%< 7%[5]
Throughput ModerateLower
Advantages High selectivity and sensitivity for fluoride ions.[6] Robust and reliable for aqueous samples.High sensitivity and specificity, provides structural information. Suitable for complex matrices.[5]
Disadvantages Indirect analysis for acyl fluoride (requires hydrolysis). Potential for matrix interference.Requires derivatization for non-volatile compounds. High instrumentation cost. Potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Azide Determination

This protocol is adapted from a validated method for azide impurity in pharmaceuticals.[1]

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength where the azide or a suitable derivative absorbs (e.g., 210-250 nm).

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of a stable azide analogue at different concentrations and construct a calibration curve.

    • Accuracy: Spike a blank matrix with a known amount of the standard and calculate the percent recovery.

    • Precision: Analyze replicate injections of a single sample (repeatability) and analyze the sample on different days with different analysts (intermediate precision).

    • LOD/LOQ: Determine by the signal-to-noise ratio method or from the standard deviation of the response and the slope of the calibration curve.

Ion Chromatography (IC) for Fluoride Determination (from Acyl Fluoride)

This protocol is based on standard methods for fluoride analysis in aqueous samples.

  • Sample Preparation: Carefully hydrolyze the this compound sample in a controlled alkaline solution (e.g., 0.1 M NaOH) to convert the acyl fluoride to fluoride ions. Neutralize the solution and dilute as necessary.

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., Metrosep A Supp 16).[6]

    • Eluent: A suitable buffer solution (e.g., sodium carbonate/bicarbonate or potassium hydroxide).[6]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity detection.

  • Validation Parameters:

    • Linearity: Prepare a series of sodium fluoride standard solutions and construct a calibration curve.

    • Accuracy: Spike a blank matrix with a known amount of fluoride standard and calculate the percent recovery.

    • Precision: Analyze replicate injections of a single sample.

    • LOD/LOQ: Determine from the calibration curve of the fluoride standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the process of analytical method validation and selection, the following diagrams have been generated.

Analytical_Method_Validation_Workflow start Define Analytical Method Objective method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Evaluate Results Against Acceptance Criteria specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results results->method_dev Fail report Prepare Validation Report results->report Pass end Validated Method report->end Method_Selection_Logic start Start: Need to Analyze This compound question1 Primary goal of analysis? start->question1 quant Quantitative Analysis question1->quant Quantitation qual Qualitative/ Screening question1->qual Screening question2 Focus on Azide or Acyl Fluoride? quant->question2 tlc TLC-Densitometry qual->tlc azide Azide Moiety question2->azide Azide acyl_fluoride Acyl Fluoride Moiety question2->acyl_fluoride Acyl Fluoride hplc HPLC-UV azide->hplc azide->tlc ic Ion Chromatography (post-hydrolysis) acyl_fluoride->ic gcms GC-MS (with derivatization) acyl_fluoride->gcms end Selected Method hplc->end tlc->end ic->end gcms->end

References

Spectroscopic Comparison of Carbonazidoyl Fluoride Derivatives: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a predictive spectroscopic comparison of carbonazidoyl fluoride derivatives. Due to a scarcity of direct experimental data in peer-reviewed literature, this comparison is based on established spectroscopic principles and data from analogous compounds.

This guide provides an overview of the anticipated key spectroscopic features of this compound (FC(O)N₃) and its derivatives in Infrared (IR), Raman, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The information herein is designed to aid in the identification and characterization of this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the expected vibrational frequencies and NMR chemical shifts for this compound derivatives. These predictions are derived from general spectroscopic data for acyl fluorides, organic azides, and other related carbonyl compounds.

Table 1: Predicted Vibrational Spectroscopic Data (IR and Raman)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
C=O Stretching (ν)1850 - 1810The high electronegativity of fluorine is expected to shift the carbonyl stretch to a higher frequency compared to other acyl halides.[1]
N₃ Asymmetric Stretching (ν_as)2160 - 2120This is a characteristic strong absorption for the azide group.[2]
N₃ Symmetric Stretching (ν_s)1350 - 1200This absorption is typically weaker than the asymmetric stretch.
C-F Stretching (ν)1150 - 1000The exact position will be sensitive to the overall molecular structure.
N₃ Bending (δ)700 - 600
C-N Stretching (ν)1000 - 800

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusFunctional Group EnvironmentExpected Chemical Shift Range (ppm)Notes
¹³C C =O155 - 165The carbonyl carbon is expected to be significantly deshielded.
¹⁹F F -C=O+40 to +70 (relative to CFCl₃)Acyl fluoride fluorine atoms typically resonate in this downfield region. The specific chemical shift will be influenced by substituents on any derivative.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull (e.g., Nujol). Gaseous samples can be analyzed in a gas cell.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000 - 400 cm⁻¹). A background spectrum is first collected and subsequently subtracted from the sample spectrum.

Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., He-Ne, Ar ion, or diode laser) and a sensitive detector (e.g., CCD).

  • Sample Preparation: Samples can be in liquid, solid, or gaseous form. Liquids are often analyzed in a capillary tube, while solids can be analyzed directly.

  • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The Raman spectrum is a plot of the intensity of the scattered light versus the frequency shift from the incident laser.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer equipped with probes for ¹³C and ¹⁹F detection.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS) for ¹³C or CFCl₃ for ¹⁹F, may be added.

  • Data Acquisition: For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum. For ¹⁹F NMR, spectra are typically acquired without proton decoupling unless specific coupling information is desired. The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification IR_Raman IR & Raman Spectroscopy Purification->IR_Raman NMR 13C & 19F NMR Spectroscopy Purification->NMR Data_Processing Data Processing & Interpretation IR_Raman->Data_Processing NMR->Data_Processing Structure_Confirmation Structure Confirmation Comparison Comparison with Predicted Data Data_Processing->Comparison Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound derivatives.

References

Assessing the Purity of Synthesized Carbonazidoyl Fluoride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of energetic or reactive chemical entities, ensuring the purity of the final product is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized carbonazidoyl fluoride (F-C(O)N₃), a potentially valuable yet hazardous building block in organic synthesis.

This compound, an acyl azide, is a reactive intermediate with potential applications in the introduction of the azidoformyl group in medicinal chemistry and drug development. However, its inherent instability and the potential for hazardous impurities necessitate rigorous purity assessment. This guide outlines common synthetic routes, potential impurities, and a comparative analysis of analytical techniques to ensure the quality and safety of synthesized this compound.

Synthesis and Potential Impurities

Proposed Synthesis of this compound:

Synthesis of this compound Carbonyl Chloride Fluoride Carbonyl Chloride Fluoride This compound This compound Carbonyl Chloride Fluoride->this compound NaN₃ Sodium Azide Sodium Azide Sodium Azide->this compound Sodium Chloride Sodium Chloride

A proposed synthetic route to this compound.

This proposed synthesis, like many organic reactions, may not proceed to completion and can be accompanied by the formation of various impurities. The purity of the final product is critical, as impurities can affect reactivity, yield, and most importantly, the safety of subsequent reactions.

Potential Impurities in this compound Synthesis:

ImpurityChemical FormulaOriginPotential Hazard
Carbonyl Chloride FluorideCl-C(O)FUnreacted starting materialCorrosive, toxic
Sodium AzideNaN₃Unreacted starting materialHighly toxic, explosive
Fluoroformyl IsocyanateF-C(O)NCOCurtius rearrangement of the productReactive, potential for unwanted side reactions
WaterH₂OAdventitious moistureCan hydrolyze the product and starting material
Solvent Residues-From reaction or workupCan interfere with subsequent reactions

The most significant impurity to consider is fluoroformyl isocyanate, which can be formed via the Curtius rearrangement of this compound, a common reaction for acyl azides, particularly when heated.[2]

Comparative Analysis of Purity Assessment Methods

A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound purity. The following table compares various analytical techniques, their principles, and their specific utility in this context.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiStructural elucidation, identification and quantification of impurities containing ¹H, ¹³C, ¹⁹F nuclei.[3][4][5][6]Provides detailed structural information, can be quantitative (qNMR).[7]Lower sensitivity compared to MS, may not detect non-NMR active impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrationsIdentification of functional groups (azide, carbonyl, isocyanate).Fast, non-destructive, provides characteristic vibrational frequencies for key functional groups.Not inherently quantitative, complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionsMolecular weight determination, identification of impurities by their mass.High sensitivity, can detect trace impurities.May not distinguish between isomers, fragmentation can be complex.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phaseSeparation and quantification of the main product and non-volatile impurities.High resolution, can be quantitative, suitable for thermally sensitive compounds.Requires a suitable chromophore for UV detection, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture followed by mass spectrometric detectionIdentification and quantification of volatile impurities, including residual solvents and potential rearrangement products.[8][9]Excellent for separating and identifying volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperatureThermal stability, decomposition temperature, presence of energetic impurities.Provides critical safety information about the thermal hazards of the material.Not a direct measure of purity in terms of chemical composition.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized procedures for the key analytical techniques.

1. Quantitative NMR (qNMR) Spectroscopy:

  • Objective: To determine the absolute purity of this compound.

  • Procedure:

    • Accurately weigh a sample of the synthesized this compound and a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H or ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons/fluorine atoms, and the masses of the sample and standard.[7]

2. FTIR Spectroscopy:

  • Objective: To confirm the presence of the azide and carbonyl functional groups and to detect the presence of isocyanate impurity.

  • Procedure:

    • Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or dissolve in a suitable solvent for solution-phase analysis.

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Look for the characteristic asymmetric stretching vibration of the azide group (around 2140 cm⁻¹) and the carbonyl stretch (around 1750-1780 cm⁻¹). The presence of a sharp band around 2250 cm⁻¹ would indicate the formation of an isocyanate impurity.

3. GC-MS Analysis:

  • Objective: To identify and quantify volatile impurities.

  • Procedure:

    • Dissolve a small amount of the sample in a volatile organic solvent.

    • Inject an aliquot of the solution into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar column) and temperature program to separate the components.

    • Identify the components based on their retention times and mass spectra.

    • Quantify the impurities using an internal or external standard method.[9]

Visualization of Analytical Workflow

The selection of appropriate analytical techniques can be guided by a logical workflow.

Analytical Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Assessment cluster_detailed Detailed Purity & Structural Confirmation cluster_safety Safety Assessment Synthesized Product Synthesized Product FTIR FTIR Synthesized Product->FTIR Functional Group ID TLC TLC Synthesized Product->TLC Spot Test DSC DSC Synthesized Product->DSC Thermal Stability NMR NMR FTIR->NMR Proceed if Azide Present HPLC HPLC TLC->HPLC If multiple spots MS MS NMR->MS Confirm Structure Final Purity Report Final Purity Report MS->Final Purity Report HPLC->Final Purity Report GC_MS GC_MS GC_MS->Final Purity Report DSC->Final Purity Report

Decision tree for purity analysis of this compound.

Conclusion

The purity assessment of synthesized this compound is a critical step to ensure its safe handling and effective use in research and development. A combination of spectroscopic and chromatographic techniques, complemented by thermal analysis, provides a robust framework for its characterization. Researchers should adopt a multi-technique approach to gain a comprehensive understanding of the purity profile of this energetic and reactive molecule. Due to the potential hazards associated with this compound and its potential impurities, all handling and analysis should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

A Comparative Analysis of the Reactivity of Carbonazidoyl Fluoride and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of carbonazidoyl fluoride and its analogues. Due to a lack of available experimental data for this compound, this document focuses on the reactivity of closely related compounds, namely carbonyl diazide and other acyl azides, to infer its probable characteristics. The primary reaction discussed is the Curtius rearrangement, a key thermal decomposition pathway for acyl azides.

Introduction to Acyl Azide Reactivity and the Curtius Rearrangement

Acyl azides are a class of organic compounds characterized by the R-CO-N₃ functional group. They are known for their high reactivity, primarily driven by the facile loss of dinitrogen gas (N₂). The most significant reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical process that converts the acyl azide into an isocyanate (R-N=C=O) with the elimination of N₂. This rearrangement is a cornerstone of organic synthesis, providing a valuable route to amines, carbamates, and ureas.[1]

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the R group occurs simultaneously with the expulsion of the nitrogen molecule, thus avoiding the formation of a discrete nitrene intermediate.[1]

This compound (FCO-N₃): A Postulated Reactivity Profile

Direct experimental data on the synthesis, stability, and reactivity of this compound could not be located in the reviewed scientific literature. However, its reactivity can be inferred by considering the electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is expected to significantly influence the stability and reactivity of the adjacent carbonyl azide group. This high electronegativity would likely destabilize the molecule, making it highly susceptible to decomposition. The Curtius rearrangement would be a probable decomposition pathway, potentially occurring at a lower temperature compared to other acyl azides.

Comparative Reactivity of Acyl Azide Analogues

To provide a framework for understanding the potential reactivity of this compound, this section details the experimentally determined reactivity of its close analogues.

Carbonyl Diazide (OC(N₃)₂)

Carbonyl diazide is a close structural analogue of this compound, with one of the fluorine atoms replaced by another azide group. While historically considered "extremely explosive," more recent studies have shown it to possess "remarkable kinetic stability at room temperature".[2]

Quantitative Reactivity Data

The thermal stability and reactivity of various acyl azides are compared in the table below. The activation energy (Ea) for the Curtius rearrangement is a key parameter for comparing their reactivity, with a lower activation energy indicating a more facile rearrangement.

Compound NameStructureMelting Point (°C)Decomposition Temperature (°C)Activation Energy for Curtius Rearrangement (kcal/mol)Reference
Carbonyl DiazideOC(N₃)₂16Not Reported~30 (computational)[2][3]
Acetyl AzideCH₃CON₃Not ReportedNot Reported27.6 (gas phase, DFT)[4]
Pivaloyl Azide(CH₃)₃CCON₃Not ReportedNot Reported27.4 (gas phase, DFT)[4]
Benzoyl AzideC₆H₅CON₃Not ReportedNot Reported30.0 (gas phase, DFT)[4]

Experimental Protocols

Detailed methodologies for the synthesis of key analogues are provided below to support further research and comparative studies.

Synthesis of Carbonyl Diazide (OC(N₃)₂)

Method 1: From Triphosgene [4]

  • Reactants: Triphosgene and tetra-n-butylammonium azide.

  • Solvent: Diethyl ether or dimethyl ether.

  • Procedure: Carbonyl diazide is prepared by the reaction of triphosgene with tetra-n-butylammonium azide in the chosen solvent. This method avoids the use of highly toxic phosgene. The product identity and purity are established by gas-phase IR spectroscopy.

Method 2: From Fluorocarbonyl Chloride [2][3]

  • Reactants: Sodium azide (NaN₃) and fluorocarbonyl chloride (FC(O)Cl).

  • Procedure: The reaction is carried out in a flame-sealed glass ampule at room temperature for 4 days. The volatile products are collected and separated by trap-to-trap condensation. Carbonyl diazide is retained in the -60 °C trap as a white solid. Fluorocarbonyl azide (FC(O)N₃) is formed as a stable intermediate.

Visualizing Reaction Pathways and Relationships

The following diagrams illustrate the key reaction pathway and the logical relationship in comparing the reactivity of the discussed compounds.

Curtius_Rearrangement AcylAzide Acyl Azide (R-CO-N₃) TransitionState [Transition State] AcylAzide->TransitionState Δ or hν Isocyanate Isocyanate (R-N=C=O) TransitionState->Isocyanate Nitrogen N₂ TransitionState->Nitrogen

Caption: The concerted mechanism of the Curtius rearrangement of an acyl azide to an isocyanate.

Reactivity_Comparison cluster_analogues Known Analogues cluster_target Target Compound BenzoylAzide Benzoyl Azide (Ea = 30.0 kcal/mol) AcetylAzide Acetyl Azide (Ea = 27.6 kcal/mol) CarbonylDiazide Carbonyl Diazide (Decomp. Barrier ≈ 30 kcal/mol) CarbonazidoylFluoride This compound (Reactivity Unknown) CarbonazidoylFluoride->BenzoylAzide Higher expected reactivity due to F CarbonazidoylFluoride->AcetylAzide Higher expected reactivity due to F CarbonazidoylFluoride->CarbonylDiazide Comparison based on E-withdrawing groups

Caption: Logical framework for comparing the unknown reactivity of this compound with its known analogues.

Conclusion

While direct experimental data on this compound remains elusive, a comparative analysis of its structural analogues provides valuable insights into its likely reactivity. The strong electron-withdrawing nature of the fluorine atom suggests that this compound is likely a highly reactive compound, prone to decomposition via the Curtius rearrangement at temperatures lower than those required for alkyl and aryl acyl azides. The data presented for carbonyl diazide and other acyl azides serve as a crucial benchmark for future experimental and computational investigations into the properties of this yet-to-be-characterized molecule. Further research is warranted to synthesize and characterize this compound to validate these predictions and expand the understanding of this intriguing class of compounds.

References

The Evolving Landscape of Bioorthogonal Chemistry: A Comparative Guide to Fluorinated Azides

Author: BenchChem Technical Support Team. Date: November 2025

While the specific entity "carbonazidoyl fluoride" does not correspond to a recognized chemical compound in current literature, the underlying interest in combining the unique properties of fluorine with the versatile reactivity of azides points to a rapidly advancing field: the application of small fluorinated organic azides in drug discovery and chemical biology. These reagents are proving to be powerful tools in the construction of novel therapeutics and molecular probes, primarily through their participation in bioorthogonal "click" chemistry.

This guide provides a comparative overview of the applications of small fluorinated organic azides, contrasting their performance with non-fluorinated analogues and outlining the experimental protocols for their use. The strategic incorporation of fluorine into azide-containing building blocks offers significant advantages, including enhanced metabolic stability, altered pharmacokinetic properties, and the introduction of a unique spectroscopic handle for biological studies.

Performance Comparison: The Fluorine Advantage in Click Chemistry

The primary application of fluorinated azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The introduction of fluorine can influence the reactivity and properties of the resulting triazole products. While comprehensive datasets comparing a wide range of fluorinated and non-fluorinated azides are still emerging, available literature points to several key trends.

One notable finding is that azidoperfluoroalkanes can be more reactive in click reactions with alkynes compared to their non-fluorinated counterparts.[1] This enhanced reactivity can lead to faster reaction times and higher yields, which is particularly advantageous in the synthesis of complex molecules and in bioconjugation reactions where low concentrations and mild conditions are often required.

FeatureFluorinated AzidesNon-Fluorinated AzidesKey Advantages of Fluorination
Reactivity in CuAAC Often enhanced reactivity, leading to faster reaction rates.[1]Standard reactivity.Faster kinetics, potentially higher yields, and suitability for time-sensitive applications.
Metabolic Stability of Product Increased due to the strength of the C-F bond.[2]Susceptible to metabolic degradation at C-H bonds.Improved in vivo stability and longer half-life of drug candidates.
Lipophilicity of Product Generally increased, which can improve membrane permeability.[2]Lower lipophilicity.Enhanced absorption and distribution of therapeutic molecules.
pKa of Proximal Groups Can lower the pKa of nearby functional groups.No significant electronic effect.Modulation of drug-receptor interactions and improved bioavailability.
19F NMR Probe Capability Provides a sensitive handle for NMR-based studies.[3]Not applicable.Enables fragment-based drug discovery, structural biology studies, and in vivo imaging.

Key Applications and Experimental Protocols

The versatility of fluorinated azides has led to their adoption in several key areas of research and development.

High-Throughput Drug Discovery and DNA-Encoded Libraries

The robustness and high selectivity of the CuAAC reaction with fluorinated azides make them ideal for combinatorial chemistry and the construction of DNA-encoded libraries (DELs). These libraries, containing vast numbers of unique compounds, can be rapidly screened to identify potential drug leads.

Introduction of Fluorinated Motifs in Medicinal Chemistry

The incorporation of fluorine is a well-established strategy for improving the pharmacological properties of drug candidates.[2][4][5][6] Small fluorinated azides serve as valuable building blocks for introducing moieties like trifluoromethyl groups into molecules, which can enhance metabolic stability, binding affinity, and cell permeability.

19F NMR-Based Fragment Screening and Structural Biology

Fluorinated azides, particularly those with magnetically equivalent fluorine atoms, are increasingly used to introduce a 19F NMR-sensitive probe into biomolecules. This allows for sensitive and efficient screening of fragment libraries to identify compounds that bind to a target protein. It also facilitates the study of protein structure and dynamics.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates a typical workflow for a CuAAC reaction involving a fluorinated azide and an alkyne-modified molecule, a common procedure in bioconjugation and drug discovery.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_catalyst Catalyst System cluster_purification Workup & Purification Fluorinated_Azide Fluorinated Azide Solution Reaction_Vessel Reaction Vessel (e.g., microfuge tube) Fluorinated_Azide->Reaction_Vessel Alkyne_Molecule Alkyne-Modified Molecule (e.g., protein, drug scaffold) Alkyne_Molecule->Reaction_Vessel Purification Purification (e.g., HPLC, Dialysis) Reaction_Vessel->Purification Incubate at RT or with gentle heating Solvent Aqueous Buffer or Organic Solvent Solvent->Reaction_Vessel Copper_Source Copper(II) Sulfate (CuSO4) Copper_Source->Reaction_Vessel Add sequentially Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Reduces Cu(II) to Cu(I) in situ Ligand Optional: Accelerating Ligand (e.g., THPTA) Ligand->Reaction_Vessel Stabilizes Cu(I) Final_Product Fluorinated Triazole Conjugate Purification->Final_Product

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Experimental Protocol for CuAAC with a Fluorinated Azide

The following provides a general protocol for the CuAAC reaction. It is important to note that optimal conditions may vary depending on the specific substrates and desired product.

Materials:

  • Fluorinated azide

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., water, t-butanol/water mixture, THF)

  • Optional: Copper(I)-stabilizing ligand (e.g., THPTA)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorinated azide (e.g., 10 mM in a suitable solvent).

    • Prepare a stock solution of the alkyne-containing molecule (e.g., 1 mM in a compatible solvent).

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and the fluorinated azide. The molar ratio will depend on the specific reaction, but a slight excess of one reagent is common.

    • Add the chosen solvent to achieve the desired final concentration.

    • If using a ligand, add it to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

    • Add the sodium ascorbate solution (typically 5-10 mol%).

    • Initiate the reaction by adding the copper(II) sulfate solution (typically 1-10 mol%).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature. Gentle heating may be required for less reactive substrates.

    • Reaction times can vary from minutes to several hours. Progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques. For biomolecules, this may involve dialysis, size-exclusion chromatography, or affinity purification. For small molecules, extraction and column chromatography are common.

Alternative Methods:

  • Microwave-assisted CuAAC: Microwave heating can significantly reduce reaction times and improve yields, particularly for challenging substrates.[7]

  • Copper(I)-3-methylsalicylate (CuMeSaI) catalyst: This catalyst can be used in lower concentrations (1-5 mol%) and may offer advantages in certain systems.

Logical Relationships in Fluorinated Azide Applications

The following diagram illustrates the interconnectedness of the properties and applications of fluorinated azides in the context of drug discovery.

Fluorinated_Azide_Applications cluster_properties Inherent Properties cluster_applications Key Application Areas cluster_outcomes Improved Outcomes Fluorinated_Azide Small Fluorinated Organic Azide Fluorine_Properties Unique Properties of Fluorine (electronegativity, size) Fluorinated_Azide->Fluorine_Properties Azide_Reactivity Azide Group Reactivity (Click Chemistry) Fluorinated_Azide->Azide_Reactivity Drug_Discovery Drug Discovery & Development Fluorine_Properties->Drug_Discovery modulates Azide_Reactivity->Drug_Discovery enables Chemical_Biology Chemical Biology & Imaging Azide_Reactivity->Chemical_Biology enables Improved_PK Enhanced Pharmacokinetics (metabolic stability, permeability) Drug_Discovery->Improved_PK Efficient_Synthesis Efficient & Modular Synthesis Drug_Discovery->Efficient_Synthesis Novel_Probes Novel Molecular Probes (19F NMR, PET) Chemical_Biology->Novel_Probes Final_Goal Advanced Therapeutics & Diagnostics Improved_PK->Final_Goal Novel_Probes->Final_Goal Efficient_Synthesis->Final_Goal

Caption: Interplay of properties and applications of fluorinated azides in drug discovery.

Conclusion

Small fluorinated organic azides represent a significant advancement in the toolbox of medicinal chemists and chemical biologists. Their enhanced reactivity in click chemistry, coupled with the beneficial effects of fluorine on molecular properties, opens up new avenues for the design and synthesis of novel drugs and biological probes. As research in this area continues to expand, we can expect to see the development of even more sophisticated fluorinated building blocks and their application in addressing complex biological questions and therapeutic challenges.

References

A Comparative Guide to the Reactivity of Acyl Azides and Acyl Fluorides in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Reactivity Analysis

Acyl azides and acyl fluorides are both activated carbonyl compounds that readily undergo nucleophilic acyl substitution. However, their reactivity profiles differ significantly due to the distinct electronic properties of the azide and fluoride leaving groups.

Acyl Fluorides: The high electronegativity of the fluorine atom makes the carbonyl carbon highly electrophilic. However, the C-F bond is strong, and the fluoride ion is a relatively poor leaving group compared to other halides. This can sometimes result in slower reaction rates compared to acyl chlorides or bromides. Acyl fluorides are generally less reactive than their corresponding chlorides but can be effective acylating agents, sometimes exhibiting unique catalytic behaviors. For instance, the aminolysis of some acyl fluorides has been shown to be subject to general-base catalysis.

Acyl Azides: The azide group is a good leaving group, evolving as dinitrogen gas, which drives the reaction forward. Acyl azides are versatile intermediates in organic synthesis, notably in the Curtius rearrangement to form isocyanates. The azide ion itself is a potent nucleophile, which can be utilized in the synthesis of acyl azides from other acyl halides.[1] The kinetic stability of acyl azides can be influenced by the structure of the acyl group.

Quantitative Kinetic Data

The following tables summarize available kinetic data for representative reactions of an acyl fluoride and an acyl azide, providing a basis for their comparative reactivity.

Table 1: Kinetic Data for the Morpholinolysis of Benzoyl Fluoride

Solventk₁ (dm³ mol⁻¹ s⁻¹)k₂ (dm⁶ mol⁻² s⁻¹)
Cyclohexane0.00230.085
Dioxan0.0110.11
Benzene0.00490.13
Chlorobenzene0.0120.28
Nitrobenzene0.0450.22

Data sourced from a study on the kinetics of aminolysis of acyl halides. The reaction exhibits both a first-order (k₁) and a second-order (k₂) term in the amine concentration, suggesting general-base catalysis.

Table 2: Rate Constants for the Reaction of Cinnamoyl Azide with Various Nucleophiles

Nucleophilek (M⁻¹ s⁻¹)
OH⁻1.3 x 10²
N₃⁻4.2 x 10⁻³
Piperidine1.8 x 10⁻¹
Glycinate2.5 x 10⁻²

Data extracted from a study on the structure-reactivity relationships in nucleophilic reactions of cinnamoyl azide.[2]

Experimental Protocols

Methodology for the Kinetics of Morpholinolysis of Benzoyl Fluoride

The kinetics of the reaction of benzoyl fluoride with morpholine in various non-hydroxylic solvents were determined by monitoring the disappearance of the benzoyl fluoride. The reaction follows a rate law that is first-order in benzoyl fluoride and has both first and second-order terms with respect to the morpholine concentration:

-d[PhCOF]/dt = (k₁[Morpholine] + k₂[Morpholine]²)[PhCOF]

The pseudo-first-order rate constants (k_obs) were determined under conditions of excess morpholine. The values of k₁ and k₂ were then obtained from the intercept and slope of a plot of k_obs/[Morpholine] against [Morpholine]. The reaction progress was typically followed using spectroscopic methods, such as UV-Vis spectrophotometry, by monitoring the change in absorbance of a reactant or product at a specific wavelength.

Methodology for the Kinetics of Reactions of Cinnamoyl Azide

The kinetics of the alkaline hydrolysis, aminolysis, and azidolysis of cinnamoyl azide were investigated by monitoring the reaction progress using a pH-stat or by spectrophotometric analysis. For reactions studied with the pH-stat, the rate of consumption of the nucleophile (e.g., hydroxide ion) was measured at a constant pH. For spectrophotometric measurements, the disappearance of cinnamoyl azide was monitored at a wavelength where it has a strong absorbance and the products do not. The reactions were carried out under pseudo-first-order conditions with a large excess of the nucleophile to determine the second-order rate constants.

Visualization of Reaction Pathway

The following diagram illustrates the generalized mechanism for nucleophilic acyl substitution, which is the fundamental pathway for the reactions discussed.

Caption: Generalized mechanism of nucleophilic acyl substitution.

This guide provides a foundational comparison of the reactivity of acyl azides and acyl fluorides based on available kinetic data. Further experimental investigation into the specific kinetics of carbonazidoyl fluoride is warranted to fully elucidate its reactivity profile and potential applications.

References

A Comparative Guide to Azide-Transfer Reagents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The introduction of an azide moiety is a critical transformation in organic synthesis, enabling access to a wide range of functionalities, including amines, triazoles via "click" chemistry, and various nitrogen-containing heterocycles. The choice of an azide-transfer reagent is paramount, with considerations ranging from reaction efficiency and substrate scope to safety and cost. While the query for "carbonazidoyl fluoride" did not yield a commonly used reagent, this guide provides a cost-benefit analysis of several widely employed azide-transfer reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

This guide focuses on a comparative analysis of three prominent azide-transfer reagents: Triflyl Azide (TfN3), Imidazole-1-sulfonyl Azide (ISA), and Diphenylphosphoryl Azide (DPPA). These reagents are evaluated based on their performance, safety profiles, and relative costs, with supporting data and experimental protocols to provide a comprehensive overview.

Comparative Analysis of Azide-Transfer Reagents

The selection of an appropriate azide-transfer reagent is a critical decision in the planning of a synthetic route. The ideal reagent should be efficient, safe to handle, and cost-effective. Below is a summary of the key characteristics of TfN3, ISA, and DPPA.

FeatureTriflyl Azide (TfN3)Imidazole-1-sulfonyl Azide (ISA)Diphenylphosphoryl Azide (DPPA)
Reactivity Very highHighModerate
Substrate Scope Broad; reacts with a wide range of nucleophiles including primary amines, beta-dicarbonyls, and activated methines.Broad; effective for the diazotization of primary amines.Good; commonly used in the Curtius rearrangement and for the conversion of alcohols to azides.
Safety Profile Explosive ; not commercially available and must be generated in situ.Can be explosive, but generally considered safer than TfN3. Available as a hydrochloride salt to improve safety.Generally considered one of the safer azide-transfer reagents; it is commercially available and thermally more stable.
Cost Low (in situ generation from inexpensive precursors)ModerateHigh
Key Applications Diazo-transfer reactionsDiazo-transfer reactions with enhanced safetyCurtius rearrangement, synthesis of azides from alcohols (via Mitsunobu reaction), and peptide synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful and safe implementation of synthetic procedures. Below are representative protocols for the application of each discussed azide-transfer reagent.

In Situ Generation and Use of Triflyl Azide (TfN3) for Diazo-Transfer

Triflyl azide is a highly reactive and explosive compound that is almost exclusively generated and used in situ.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the primary amine substrate (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a non-nucleophilic base, for example, triethylamine (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triflic anhydride (1.1 eq.) in the same solvent.

  • Slowly add the triflic anhydride solution to a solution of sodium azide (1.5 eq.) in the same solvent, also at 0 °C. Caution: This generates TfN3, which is explosive. This step must be performed behind a blast shield.

  • The resulting in situ generated TfN3 solution is then slowly added to the cooled amine solution.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diazo-Transfer using Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

ISA·HCl is a more stable and safer alternative to TfN3 for diazo-transfer reactions.

Protocol:

  • To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add a base such as potassium carbonate (2.0 eq.).

  • Add imidazole-1-sulfonyl azide hydrochloride (1.2 eq.) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Conversion of an Alcohol to an Azide using Diphenylphosphoryl Azide (DPPA)

DPPA is commonly used in Mitsunobu reactions to convert alcohols to azides.

Protocol:

  • Dissolve the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and a DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (1.2 eq.) to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired azide.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G start Start dissolve_amine Dissolve Amine & Add Base start->dissolve_amine react React Amine with TfN3 at 0°C dissolve_amine->react prepare_tfn3 Prepare TfN3 in situ (Caution: Explosive) prepare_tfn3->react quench Quench Reaction react->quench workup Workup & Purification quench->workup end Final Product workup->end

Caption: Workflow for Diazo-Transfer using in situ generated Triflyl Azide (TfN3).

G start Start dissolve_amine Dissolve Amine & Add Base start->dissolve_amine add_isa Add ISA·HCl dissolve_amine->add_isa react Stir at Room Temperature add_isa->react workup Workup & Purification react->workup end Final Product workup->end

Caption: Workflow for Diazo-Transfer using Imidazole-1-sulfonyl Azide (ISA·HCl).

G start Start mix_reagents Mix Alcohol, PPh3, and DEAD/DIAD start->mix_reagents cool Cool to 0°C mix_reagents->cool add_dppa Add DPPA cool->add_dppa react Warm to RT and Stir add_dppa->react workup Workup & Purification react->workup end Final Product workup->end

Caption: Workflow for Azide Synthesis from an Alcohol using DPPA in a Mitsunobu Reaction.

Conclusion

The choice of an azide-transfer reagent is a nuanced decision that requires careful consideration of multiple factors. For reactions requiring high reactivity and where cost is a primary concern, in situ generated TfN3 may be an option, provided that stringent safety precautions are in place. Imidazole-1-sulfonyl azide (ISA) offers a good balance of reactivity and improved safety, making it a suitable choice for many diazo-transfer applications. For transformations such as the Curtius rearrangement or the conversion of alcohols to azides, diphenylphosphoryl azide (DPPA) stands out as a reliable and significantly safer, albeit more expensive, reagent.

Ultimately, the optimal reagent will depend on the specific substrate, the scale of the reaction, the available safety infrastructure, and budgetary constraints. It is recommended that researchers consult the primary literature for specific applications and conduct a thorough risk assessment before undertaking any new synthetic procedure involving these reagents.

Performance of Carbonazidoyl Fluoride in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on terminology: The term "carbonazidoyl fluoride" does not correspond to a commonly recognized chemical compound in the scientific literature. It is possible that this name refers to a novel or highly specific molecule not widely documented. This guide will therefore focus on the performance of closely related and well-studied compounds, namely carbamoyl fluorides and carbonyl fluoride , to provide a relevant comparative framework for researchers, scientists, and drug development professionals. The principles discussed are applicable to the study of novel reactive fluoride compounds.

Carbamoyl fluorides are a class of organofluorine compounds with significant potential in medicinal chemistry and as synthetic intermediates.[1][2][3] Their stability and reactivity are highly dependent on the solvent system employed. This guide provides an overview of their performance characteristics in various solvents, supported by general principles from the literature.

Due to the lack of specific experimental data for a compound named "this compound," quantitative data tables for direct comparison cannot be provided. Instead, this guide offers a qualitative comparison and outlines a general experimental protocol for evaluating the performance of such a reactive compound in different solvent systems.

General Performance Characteristics in Different Solvent Systems

The choice of solvent is critical for the successful use of reactive fluoride compounds like carbamoyl fluorides. The ideal solvent should provide good solubility for the reactants while not reacting with the fluoride compound itself.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF):

  • Advantages: These solvents are often good choices for reactions involving fluoride ions as they can solvate cations well, leaving the fluoride ion more "naked" and nucleophilic. Acetonitrile, in particular, is noted for its ability to dissolve high concentrations of some fluoride salts and is a common solvent for the synthesis of carbamoyl fluorides.[1][4]

  • Disadvantages: Some polar aprotic solvents can react with fluoride ions. For example, fluoride can deprotonate acetonitrile to form bifluoride (HF2-).[4] Dimethylformamide (DMF) can also be problematic in some fluorination reactions.

Protic Solvents (e.g., t-Butanol, Water):

  • Advantages: In some specific cases, protic co-solvents can enhance the efficiency of fluorination reactions.

  • Disadvantages: Generally, protic solvents are not suitable for reactions with highly reactive fluoride compounds. Carbonyl fluoride, for instance, readily hydrolyzes in water to form carbon dioxide and hydrogen fluoride.[5] Similarly, carbamoyl fluorides are reported to be stable in aqueous buffers at acidic or neutral pH but may be more susceptible to hydrolysis under basic conditions.[1] Protic solvents can also solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity.

Non-polar/Weakly Polar Solvents (e.g., Dichloromethane, Tetrahydrofuran):

  • Advantages: These solvents are less likely to react with the fluoride compound. Dichloromethane is used in the workup for the synthesis of some carbamoyl fluorides.[1]

  • Disadvantages: The solubility of fluoride salts and other polar reactants can be limited in these solvents.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the performance of a novel or reactive fluoride compound, such as a hypothetical "this compound," in different solvent systems.

1. Solubility Assessment:

  • Objective: To determine the solubility of the compound in a range of solvents.

  • Method:

    • Add a known mass of the compound (e.g., 1 mg) to a standard volume of the test solvent (e.g., 1 mL) in a sealed vial at a controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a set period (e.g., 1 hour).

    • Visually inspect for undissolved solid. If fully dissolved, incrementally add more of the compound until a saturated solution is obtained.

    • Quantify the solubility using techniques such as HPLC or by evaporating the solvent from a known volume of the saturated solution and weighing the residue.

2. Stability Analysis:

  • Objective: To assess the stability of the compound in different solvents over time.

  • Method:

    • Prepare solutions of the compound at a known concentration in the solvents of interest.

    • Maintain the solutions at a constant temperature.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

    • Analyze the aliquots by a suitable analytical method (e.g., 19F NMR, LC-MS) to quantify the parent compound and identify any degradation products.

3. Reactivity Evaluation:

  • Objective: To compare the reactivity of the compound in different solvents for a specific application (e.g., reaction with a nucleophile).

  • Method:

    • Set up parallel reactions in the different solvent systems under identical conditions (temperature, concentration of reactants, reaction time).

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them by techniques such as GC-MS or HPLC.

    • Determine the reaction rate and product yield in each solvent to assess performance.

Visualizations

The following diagrams illustrate a generalized workflow for solvent screening and a hypothetical reaction pathway.

experimental_workflow cluster_start Phase 1: Initial Screening cluster_reaction Phase 2: Performance Evaluation cluster_decision Phase 3: Optimization start Define Compound and Solvents of Interest solubility Solubility Assessment start->solubility stability Stability Analysis (NMR, LC-MS) solubility->stability downselect Downselect Promising Solvents stability->downselect reactivity Reactivity with Model Substrate kinetics Kinetic Monitoring (e.g., HPLC, GC) reactivity->kinetics yield Product Yield and Purity Analysis kinetics->yield optimization Optimize Reaction Conditions yield->optimization downselect->reactivity Proceed with suitable solvents scaleup Scale-up and Validation optimization->scaleup signaling_pathway compound This compound (Hypothetical) intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Amine) nucleophile->intermediate solvent Solvent System solvent->intermediate Influences Rate & Stability product Azido-Amide Product intermediate->product Fluoride Elimination side_product Fluoride Salt intermediate->side_product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.